Technical Documentation Center

N-1-adamantyl-4-aminobenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-1-adamantyl-4-aminobenzenesulfonamide
  • CAS: 24224-95-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acetate (CAS No. 112-15-2)

A Note to the Reader: The initial request for information on CAS number 24224-95-1 did not yield any results in comprehensive chemical databases. This suggests that the provided CAS number may be inaccurate or not public...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial request for information on CAS number 24224-95-1 did not yield any results in comprehensive chemical databases. This suggests that the provided CAS number may be inaccurate or not publicly assigned. The following guide is based on information for the chemically similar and commonly used solvent, 2-(2-Ethoxyethoxy)ethyl acetate , which bears the CAS number 112-15-2 . Researchers are advised to verify the CAS number of their specific compound of interest.

Section 1: Core Chemical Identity and Properties

1.1 Molecular Structure and Formula

2-(2-Ethoxyethoxy)ethyl acetate is a high-boiling, colorless liquid with a mild, characteristic odor. It is an ester of acetic acid and 2-(2-ethoxyethoxy)ethanol.

  • Molecular Formula: C₈H₁₆O₄[1][2][3]

  • Molecular Weight: 176.21 g/mol [1][2][3][4]

  • Synonyms: Diethylene glycol monoethyl ether acetate, Ethyl carbitol acetate, Carbitol acetate[1][2][5]

The structural formula is as follows:

Caption: Chemical Structure of 2-(2-Ethoxyethoxy)ethyl Acetate

1.2 Physicochemical Properties

A summary of key physicochemical data is presented below for ease of reference in experimental design.

PropertyValueSource
Boiling Point217-219 °C[2][6]
Melting Point-25 °C[2][6]
Density1.01 g/cm³ at 20 °C[2]
Vapor Pressure0.3 hPa at 20 °C[2][6]
Flash Point100 °C[2]
Water SolubilitySoluble[4][7]
Autoignition Temperature310 °C[2]

Section 2: Applications in Research and Drug Development

Due to its favorable solvent properties, 2-(2-Ethoxyethoxy)ethyl acetate finds utility in various stages of pharmaceutical research and development.

2.1 Solvent for Synthesis and Formulation

Its primary application is as a solvent.[4] Its high boiling point and low volatility make it suitable for reactions requiring elevated temperatures. In drug formulation, it can be used as a solvent for active pharmaceutical ingredients (APIs) in the preparation of coatings, printing inks for packaging, and certain topical formulations.[4][8]

2.2 Extraction and Purification

The solvent characteristics of 2-(2-ethoxyethoxy)ethyl acetate lend it to applications in liquid-liquid extraction and other separation processes for the purification of synthetic intermediates and natural products.[9]

Section 3: Experimental Protocols and Handling

3.1 Safe Handling and Storage

As with any chemical, proper laboratory practices are paramount.

  • Handling: Use in a well-ventilated area.[10] Avoid contact with eyes, skin, and clothing.[10] Wash thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidants, strong bases, and strong acids.[10][11]

3.2 Personal Protective Equipment (PPE)

The following PPE is recommended when handling 2-(2-ethoxyethoxy)ethyl acetate:

  • Eye Protection: Safety goggles or a face shield.[11]

  • Skin Protection: Chemical-resistant gloves and protective clothing.[11][12]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[11]

3.3 Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter waterways.[10]

Section 4: Safety and Toxicology

4.1 Health Hazard Information

2-(2-Ethoxyethoxy)ethyl acetate is considered to have low acute toxicity.[10]

  • Eye Contact: May cause eye irritation.[10] In case of contact, flush eyes with plenty of water for at least 15 minutes.[10]

  • Skin Contact: May cause skin irritation.[10] Prolonged contact may lead to dermatitis.[13] In case of contact, flush skin with plenty of water.[10]

  • Inhalation: May cause respiratory tract irritation.[10] Move to fresh air if inhalation occurs.[10]

  • Ingestion: May cause irritation of the digestive tract.[10] Do not induce vomiting.[10]

4.2 Fire Hazards

2-(2-Ethoxyethoxy)ethyl acetate is a combustible liquid.[12]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Firefighting Procedures: Keep containers cool by spraying with water in case of a fire.[11]

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%.
  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(2-ethoxyethoxy)-, acetate (CAS 112-15-2).
  • Sigma-Aldrich. (n.d.). 2-(2-Ethoxyethoxy)ethyl acetate for synthesis.
  • Jinan Future chemical Co.,Ltd. (n.d.). 2-(2-Ethoxyethoxy)ethyl acetate CAS:112-15-2.
  • PubChem. (n.d.). 2-(2-Ethoxyethoxy)ethyl acetate.
  • International Chemical Safety Cards (ICSCs). (2003, November). ICSC 0364 - 2-ETHOXYETHYL ACETATE.
  • New Jersey Department of Health. (2002, July). Right to Know Hazardous Substance Fact Sheet: 2-ETHOXYETHYLACETATE.
  • ChemScene. (n.d.). 112-15-2 | 2-(2-Ethoxyethoxy)ethyl acetate.
  • Spectrum Chemical. (2015, August 4). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • ChemAnalyst. (2025, June 27).
  • CD Formulation. (n.d.). 2-(2-Ethoxyethoxy)ethyl acetate.
  • ChemAnalyst. (2025, October 10).
  • ECHA. (2024, December 18). 2-(2-butoxyethoxy)ethyl acetate - Substance Information.

Sources

Exploratory

In-Depth Technical Guide: N-(Adamantan-1-yl)-4-aminobenzenesulfonamide in Medicinal Chemistry

Executive Summary N-(adamantan-1-yl)-4-aminobenzenesulfonamide is a highly specialized chemical building block utilized extensively in rational drug design and synthetic chemistry. By combining a bulky, lipophilic adaman...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(adamantan-1-yl)-4-aminobenzenesulfonamide is a highly specialized chemical building block utilized extensively in rational drug design and synthetic chemistry. By combining a bulky, lipophilic adamantane cage with a versatile sulfanilamide moiety, this compound serves as a critical intermediate for synthesizing inhibitors targeting metalloenzymes and hydrophobic binding pockets[1]. This guide details its structural rationale, de novo synthesis, and integration into experimental workflows.

Chemical Identity and Structural Nomenclature

The physical and chemical identity of a building block dictates its behavior in both synthetic and biological environments[2]. The following table summarizes the core quantitative data for this compound[3]:

PropertyValue
IUPAC Name 4-amino-N-(adamantan-1-yl)benzenesulfonamide
Common Synonyms N-(1-adamantyl)-4-aminobenzenesulfonamide; N-adamantan-1-yl-4-amino-benzenesulfonamide; 4-amino-N-(tricyclo[3.3.1.1^{3,7}]dec-1-yl)benzenesulfonamide
CAS Registry Number 24224-95-1
PubChem CID 593568
Molecular Formula C16H22N2O2S
Molecular Weight 306.42 g/mol

Pharmacophore Rationale: The Adamantyl-Sulfonamide Axis

The architectural design of N-(adamantan-1-yl)-4-aminobenzenesulfonamide is rooted in precise structure-activity relationship (SAR) causality[1].

  • The Adamantane Cage: The tricyclo[3.3.1.1^{3,7}]decane ring is a bulky, highly lipophilic, and metabolically stable hydrocarbon. In drug design, it is utilized to fill deep, hydrophobic enzymatic pockets. For example, in Carbonic Anhydrase (CA) inhibitors, the adamantyl group drives isoform selectivity by interacting with the hydrophobic half of the CA active site, distinguishing between cytosolic (CA I, II) and tumor-associated transmembrane isoforms (CA IX, XII) [4].

  • The Sulfonamide Zinc-Binding Group (ZBG): The secondary sulfonamide acts as a classic pharmacophore for coordinating the catalytic zinc ion (Zn²⁺) in metalloenzymes, displacing the catalytic water molecule to halt enzymatic activity[5].

  • The Aniline Handle: The para-amino group provides a nucleophilic handle for late-stage derivatization. Researchers frequently convert this amine into ureas, amides, or triazoles to expand the molecule into the solvent-exposed regions of target enzymes [6][7].

De Novo Synthesis Protocol

To guarantee high purity for biological assays, the synthesis of N-(adamantan-1-yl)-4-aminobenzenesulfonamide must avoid over-reduction or sulfonamide cleavage. The following self-validating two-step protocol ensures high fidelity[]:

Step 1: Nucleophilic Sulfonylation
  • Causality: The steric bulk of 1-adamantylamine requires a highly reactive electrophile. 4-nitrobenzenesulfonyl chloride is selected because the nitro group protects the para-position from unwanted side reactions. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the adamantylamine nucleophile, thereby driving the reaction forward.

  • Methodology:

    • Dissolve 1.0 equivalent of 1-adamantylamine in a mixture of Dichloromethane (DCM) and Pyridine (1:1 v/v).

    • Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the addition.

    • Slowly add 1.1 equivalents of 4-nitrobenzenesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the organic layer with 1M HCl to remove excess pyridine, followed by a brine wash.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate, N-(1-adamantyl)-4-nitrobenzenesulfonamide.

Step 2: Catalytic Nitro Reduction
  • Causality: Catalytic hydrogenation is selected over harsh dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent the potential hydrolysis of the secondary sulfonamide bond. This method is a self-validating system; the only byproduct generated is water, allowing the product to be isolated in high purity via simple filtration without complex chromatography.

  • Methodology:

    • Dissolve the N-(1-adamantyl)-4-nitrobenzenesulfonamide intermediate in absolute ethanol.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 equivalents by weight).

    • Purge the reaction flask with Nitrogen gas, then introduce Hydrogen gas (H₂) via a balloon (1 atm).

    • Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, N-(adamantan-1-yl)-4-aminobenzenesulfonamide.

Data Visualization: Synthetic Workflow

The logical progression of the synthesis is mapped below, highlighting the transformation of the functional groups.

SynthesisWorkflow A 1-Adamantylamine (Nucleophile) C N-(1-adamantyl)-4- nitrobenzenesulfonamide A->C Pyridine/DCM 0°C to RT B 4-Nitrobenzenesulfonyl chloride B->C D N-(adamantan-1-yl)-4- aminobenzenesulfonamide C->D H2, Pd/C Ethanol, RT

Figure 1: Two-step synthetic workflow for N-(adamantan-1-yl)-4-aminobenzenesulfonamide.

Experimental Workflow: Derivatization and Enzymatic Assays

Once synthesized, the compound is integrated into drug discovery pipelines. A standard application is the evaluation of its derivatives against Carbonic Anhydrase targets[1].

Carbonic Anhydrase Inhibition Assay Protocol
  • Causality: To validate the binding efficacy of the sulfonamide ZBG, a stopped-flow CO₂ hydration assay is employed. The sulfonamide coordinates the active-site zinc, displacing the catalytic water molecule. This halts the hydration of CO₂ to bicarbonate, which is quantitatively measured by tracking pH changes. The assay validates itself: a lack of pH drop confirms that the enzyme's active site has been successfully occupied by the inhibitor.

  • Methodology:

    • Prepare a 10 mM stock solution of the N-(adamantan-1-yl)-4-aminobenzenesulfonamide derivative in DMSO.

    • Dilute the stock in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na₂SO₄) to create a concentration gradient (0.1 nM to 10 µM).

    • Incubate the inhibitor with recombinant hCA enzyme (e.g., hCA II or hCA IX) for 15 minutes at 20°C to allow for steady-state binding.

    • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer.

    • Monitor the absorbance of a pH indicator (e.g., phenol red at 557 nm) to track the generation of protons.

    • Calculate the initial velocity of the reaction and determine the IC₅₀ and Kᵢ values using non-linear regression analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 593568, N-1-adamantyl-4-aminobenzenesulfonamide." PubChem.[Link]

  • Biswas, S., et al. "Structural effect of phenyl ring compared to thiadiazole based adamantyl-sulfonamides on carbonic anhydrase inhibition." Bioorganic & Medicinal Chemistry, 2013.[Link]

  • North, E. J., et al. "Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties." Bioorganic & Medicinal Chemistry, 2011.[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Mechanisms of Adamantyl-Sulfonamide Hybrids

This guide provides a comprehensive technical overview of the pharmacological mechanisms of adamantyl-sulfonamide hybrids, a promising class of molecules in modern drug discovery. We will delve into their molecular inter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the pharmacological mechanisms of adamantyl-sulfonamide hybrids, a promising class of molecules in modern drug discovery. We will delve into their molecular interactions, modulation of signaling pathways, and the experimental methodologies used to elucidate their function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique chemical scaffold.

Introduction: The Synergy of Adamantane and Sulfonamide Moieties

The hybridization of an adamantyl group with a sulfonamide scaffold has given rise to a versatile class of compounds with a wide spectrum of biological activities. The bulky, lipophilic adamantane cage provides a unique three-dimensional structure that can effectively anchor a molecule within the binding pockets of target proteins. This moiety is known to improve the pharmacokinetic properties of drug candidates. The sulfonamide group, a well-established pharmacophore, is crucial for interacting with various enzymes, often through coordination with metal ions in the active site or through hydrogen bonding. This combination has proven particularly effective in the design of enzyme inhibitors with high potency and selectivity.

Core Pharmacological Mechanisms: A Multi-Target Landscape

Adamantyl-sulfonamide hybrids have demonstrated significant activity against several key biological targets implicated in a range of diseases, from metabolic disorders to cancer. The following sections will explore the core pharmacological mechanisms in detail.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A Key Target in Metabolic Disease

Mechanism of Action: 11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. Overactivity of this enzyme, particularly in adipose tissue and the liver, is linked to metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. Adamantyl-sulfonamide hybrids have emerged as potent and selective inhibitors of 11β-HSD1.[1][2]

The adamantane moiety typically occupies a hydrophobic pocket in the enzyme's active site, while the sulfonamide group interacts with key residues and the NADP+ cofactor.[2][3] This dual engagement leads to potent inhibition of the enzyme's reductase activity.

Signaling Pathway:

G cluster_0 Cellular Environment Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADPH AdamantylSulfonamide Adamantyl-Sulfonamide Hybrid AdamantylSulfonamide->HSD11B1 Inhibition MetabolicEffects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->MetabolicEffects Nuclear Translocation & Gene Expression

Caption: Inhibition of 11β-HSD1 by adamantyl-sulfonamide hybrids.

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of adamantyl-sulfonamide hybrids against 11β-HSD1.[4][5]

  • Enzyme Source: Utilize human recombinant 11β-HSD1 expressed in a suitable cell line (e.g., HEK293).

  • Substrate: Use cortisone as the substrate for the reductase activity of the enzyme.

  • Cofactor: Include NADPH as the necessary cofactor for the enzymatic reaction.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing EDTA.

  • Test Compound Preparation: Dissolve the adamantyl-sulfonamide hybrid in DMSO to create a stock solution and then prepare serial dilutions.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, NADPH, and the test compound. Initiate the reaction by adding the cortisone substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a potent, non-specific inhibitor like carbenoxolone or by using an organic solvent to extract the steroids.

  • Detection: Quantify the amount of cortisol produced using methods such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using anti-cortisol antibody conjugated to a donor fluorophore and a cortisol-tracer labeled with an acceptor fluorophore.[4]

    • Radiometric Assay: Using [3H]-cortisone and detecting the formation of [3H]-cortisol via scintillation counting after separation by HPLC.[4]

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary:

Compound ClassTargetIC50 Range (nM)Selectivity vs. 11β-HSD2Reference
Adamantyl Sulfones11β-HSD1Potent (specific values not stated)High[1]
Adamantyl Sulfonamides11β-HSD1Potent (specific values not stated)High[1]
Inhibition of Lysine-Specific Demethylase 1 (LSD1): A Promising Avenue in Oncology

Mechanism of Action: Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6] Overexpression of LSD1 is observed in various cancers and is associated with poor prognosis. Adamantyl-sulfonamide hybrids have been identified as potent and selective inhibitors of LSD1.[7]

The inhibitory mechanism likely involves the interaction of the hybrid molecule with the FAD cofactor and key amino acid residues within the active site of LSD1. Molecular docking studies suggest that the sulfonamide moiety can form hydrogen bonds with residues like Thr628, while the adamantyl group engages in hydrophobic interactions with residues such as Val288, Val317, and Tyr761.[8][9]

Signaling Pathway:

G cluster_0 Epigenetic Regulation LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 GeneRepression Oncogene Expression Suppression H3K4me1->GeneRepression AdamantylSulfonamide Adamantyl-Sulfonamide Hybrid AdamantylSulfonamide->LSD1 Inhibition CellProliferation Cancer Cell Proliferation GeneRepression->CellProliferation

Caption: LSD1 inhibition by adamantyl-sulfonamide hybrids leading to anti-cancer effects.

Experimental Protocol: Cellular Assay for LSD1 Inhibition (Western Blotting)

This protocol details a Western blot analysis to confirm the on-target effects of adamantyl-sulfonamide hybrids by measuring changes in histone methylation.[6][10]

  • Cell Culture: Culture a relevant cancer cell line (e.g., bladder cancer cell line HT1376) to 70-80% confluency.[7]

  • Compound Treatment: Treat the cells with various concentrations of the adamantyl-sulfonamide hybrid for a specific duration (e.g., 24-48 hours). Include a vehicle control (DMSO).

  • Nuclear Extraction: Harvest the cells and perform nuclear extraction to enrich for histone proteins.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3).[7]

    • Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative increase in H3K4me1, H3K4me2, and H3K9me2 levels upon inhibitor treatment, confirming LSD1 inhibition.[7]

Quantitative Data Summary:

CompoundCell LineIC50 (µM)Effect on Histone MarksReference
Sulfonamide hybrid L8HT1376 (Bladder Cancer)0.09Increased H3K4me1, H3K4me2, H3K9me2[7]
Inhibition of Carbonic Anhydrases: A Target with Diverse Therapeutic Potential

Mechanism of Action: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group is a classic zinc-binding group that is central to the mechanism of many CA inhibitors.

X-ray crystallography studies of an adamantyl analogue of acetazolamide in complex with human carbonic anhydrase II (hCA II) have provided valuable insights into the binding mode. The sulfonamide moiety coordinates with the zinc ion in the active site. The adamantyl group occupies a hydrophobic pocket lined by residues such as Ile91, Val121, and Phe131.[1] This interaction in a less commonly utilized binding pocket may offer opportunities for designing isoform-selective inhibitors.[1][11]

Binding Interaction Diagram:

Caption: Binding mode of an adamantyl-sulfonamide hybrid in the active site of Carbonic Anhydrase II.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol describes a method for measuring the inhibition of carbonic anhydrase activity.[12]

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and the adamantyl-sulfonamide test compounds.

  • Assay Buffer: Use a suitable buffer such as Tris-HCl.

  • Stopped-Flow Spectrophotometry:

    • The assay measures the enzyme-catalyzed hydration of CO₂.

    • One syringe of the stopped-flow instrument contains the enzyme solution (with or without the inhibitor), and the other contains a CO₂-saturated solution.

    • The two solutions are rapidly mixed, and the subsequent pH change is monitored using a pH indicator (e.g., phenol red) by measuring the change in absorbance over time.

  • Data Analysis: The initial rates of the reaction are determined, and the inhibition constant (Ki) is calculated from dose-response curves.

Quantitative Data Summary:

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Adamantyl analogue of acetazolamide10.31.225.54.7[12]

Other Potential Pharmacological Mechanisms

Beyond these well-characterized targets, adamantyl-sulfonamide hybrids have shown promise in other therapeutic areas, although the mechanistic details are less defined.

  • Digestive Enzyme Inhibition: Some derivatives have been shown to inhibit digestive enzymes like α-amylase, suggesting potential applications in the management of diabetes.[13]

  • Antimicrobial Activity: The sulfonamide moiety is a well-known antibacterial pharmacophore, and some adamantyl-sulfonamide hybrids have demonstrated antimicrobial activity. The mechanism likely involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase.[14]

Conclusion and Future Directions

The fusion of the adamantyl and sulfonamide pharmacophores has created a powerful and versatile scaffold for the development of novel therapeutics. The in-depth understanding of their pharmacological mechanisms, particularly as inhibitors of 11β-HSD1, LSD1, and carbonic anhydrases, provides a solid foundation for rational drug design. The unique structural features of these hybrids allow for fine-tuning of their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Structural Biology: Obtaining more crystal structures of adamantyl-sulfonamide hybrids in complex with their target proteins will be invaluable for understanding the precise molecular interactions and for guiding the design of next-generation inhibitors.

  • Mechanism of Action Studies: Further elucidation of the downstream signaling pathways affected by these hybrids, especially in the context of cancer, will help in identifying patient populations most likely to respond to these therapies.

  • Exploration of New Targets: The versatility of this scaffold suggests that it could be applied to a broader range of biological targets. High-throughput screening and computational modeling could identify new therapeutic opportunities.

By continuing to explore the rich pharmacology of adamantyl-sulfonamide hybrids, the scientific community is well-positioned to translate the promise of this chemical class into innovative medicines for a variety of diseases.

References

  • Avvaru, B. S., Wagner, J. M., Maresca, A., Scozzafava, A., Robbins, A. H., Supuran, C. T., & McKenna, R. (2010). Carbonic anhydrase inhibitors. The X-ray crystal structure of human isoform II in adduct with an adamantyl analogue of acetazolamide resides in a less utilized binding pocket than most hydrophobic inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4376–4381. [Link]

  • Dediu, O., Avvaru, B. S., & Supuran, C. T. (2011). Table 1 from Carbonic anhydrase inhibitors. The X-ray crystal structure of human isoform II in adduct with an adamantyl analogue of acetazolamide resides in a less utilized binding pocket than most hydrophobic inhibitors. Bioorganic & medicinal chemistry, 19(1), 107-112. [Link]

  • Liu, J., Wang, Y., Li, C., Zhang, Y., Wang, Y., & Li, J. (2022). Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 870-879. [Link]

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 247–271. [Link]

  • Morgan, S. A., Sherlock, M., Gathercole, L. L., Lavery, G. G., Lenaghan, C., Bujalska, I. J., ... & Stewart, P. M. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 155(2), 479-488. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Li, J. (2018). 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling. Cellular Physiology and Biochemistry, 48(5), 2179-2190. [Link]

  • Sorensen, B., et al. (2007). 2ILT: Human 11-beta-Hydroxysteroid Dehydrogenase (HSD1) with NADP and Adamantane Sulfone Inhibitor. RCSB PDB. [Link]

  • EpigenTek. (n.d.). EpiQuik Histone Demethylase LSD1 Activity/Inhibition Assay Kit. Retrieved from [Link]

  • D'Annessa, I., & Odermatt, A. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in enzymology, 687, 1-25. [Link]

  • Ward, S. E., Walker, M., & Kruger, J. (2010). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Current topics in medicinal chemistry, 10(15), 1543-1559. [Link]

  • Angeli, A., Vaiano, F., Mari, F., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS medicinal chemistry letters, 5(8), 903-908. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference. Bioorganic & medicinal chemistry letters, 20(15), 4531-4535. [Link]

  • Menchise, V., De Simone, G., Di Fiore, A., Scozzafava, A., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & medicinal chemistry letters, 16(24), 6204-6208. [Link]

  • Kruger, T., Venter, H., & van der Watt, H. (2019). Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, a potential 11β-HSD1 inhibitor. Scientific reports, 9(1), 1-12. [Link]

  • Tomlinson, J. W., Sherlock, M., Hughes, B., Hughes, S. V., & Stewart, P. M. (2007). Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Vivo Limits Glucocorticoid Exposure to Human Adipose Tissue and Decreases Lipolysis. The Journal of Clinical Endocrinology & Metabolism, 92(3), 841-848. [Link]

  • Laird, E. R., & Jorgensen, W. L. (2011). Structure-based and property-compliant library design of 11β-HSD1 adamantyl amide inhibitors. Methods in molecular biology (Clifton, N.J.), 685, 191-215. [Link]

  • Behera, P., et al. (2025). Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. ResearchGate. [Link]

  • Wang, Y., Zhang, H., & Liu, J. (2015). Insight into the binding mode of a novel LSD1 inhibitor by molecular docking and molecular dynamics simulations. Journal of biomolecular structure & dynamics, 34(8), 1649-1657. [Link]

  • Asif, M. (2017). Recent Development of Sulfonyl or Sulfonamide Hybrids as Potential Anticancer Agents: A Key Review. Anti-cancer agents in medicinal chemistry, 18(4), 488-505. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. Molecules, 28(14), 5368. [Link]

  • Liu, J., et al. (2022). Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Semantic Scholar. [Link]

  • Babalola, I. T., Adeyemi, O. O., & Adedotun, I. O. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1163-1172. [Link]

  • Kaur, G., et al. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]

  • Asif, M. (2025). Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. ResearchGate. [Link]

  • Ghomashi, R., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids. Current Medicinal Chemistry, 30(4), 407-480. [Link]

  • Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm, 18(13), 2269-2283. [Link]

Sources

Exploratory

The Adamantane Moiety in Sulfonamide Drug Design: A Physicochemical and Pharmacokinetic Enhancement Strategy

An In-depth Technical Guide for Drug Development Professionals Executive Summary: The strategic incorporation of the adamantane moiety into sulfonamide-based drug candidates represents a powerful approach to overcoming c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The strategic incorporation of the adamantane moiety into sulfonamide-based drug candidates represents a powerful approach to overcoming common liabilities in drug discovery, such as poor metabolic stability and suboptimal pharmacokinetic profiles. This guide provides an in-depth analysis of the physicochemical principles and practical applications of this strategy. We explore how adamantane's unique, rigid, and lipophilic three-dimensional structure can be leveraged to enhance target binding, improve absorption and distribution, and protect metabolically labile sites. This document serves as a technical resource for researchers and drug development professionals, offering mechanistic insights, actionable experimental protocols, and a forward-looking perspective on the utility of the adamantyl-sulfonamide scaffold.

The Adamantane Scaffold and the Sulfonamide Pharmacophore: A Synergistic Pairing

The field of medicinal chemistry is a continuous search for molecular architectures that confer therapeutic advantages. The adamantane scaffold, a perfectly symmetrical and rigid tricyclic hydrocarbon (tricyclo[3.3.1.13,7]decane), has emerged as a "privileged scaffold" since the discovery of amantadine's antiviral properties in the 1960s.[1][2] Its diamondoid structure is not a "natural" biological substrate, making it an intriguing tool for synthetic chemists.[3] Adamantane's value lies in its distinct physicochemical properties: pronounced lipophilicity, steric bulk, and exceptional metabolic stability.[1][4]

Sulfonamides, on the other hand, are a long-established class of synthetic antimicrobial agents that function by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme in bacteria.[5][6] This action blocks the synthesis of folic acid, an essential nutrient for bacterial proliferation.[5] The versatility of the sulfonamide functional group has led to its application in a wide array of therapeutic areas beyond antimicrobials, including diuretics, antidiabetics, and carbonic anhydrase inhibitors.[7][8]

The combination of these two moieties—the bulky, stable adamantane and the versatile sulfonamide—creates a powerful platform for drug design. The adamantane group is typically not the primary pharmacophore but acts as an auxiliary that profoundly modulates the drug's overall properties to enhance its performance.[3]

Physicochemical Impact of Adamantane Integration

From a mechanistic standpoint, the introduction of an adamantane cage into a sulfonamide molecule induces several critical physicochemical changes that form the basis of its therapeutic advantages.

Enhanced Lipophilicity

The most significant contribution of the adamantane moiety is a substantial increase in lipophilicity.[9] This property is critical for a drug's ability to cross biological membranes. The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units.[10] This "lipophilic bullet" effect is often used to improve the absorption and distribution of otherwise highly water-soluble compounds.[2][11]

CompoundParent StructureAdamantane-Containing AnalogueΔcLogP (Estimated)
Sulfanilamide H₂N-C₆H₄-SO₂NH₂H₂N-C₆H₄-SO₂NH-(1-adamantyl)~ +3.0
Tolbutamide CH₃-C₆H₄-SO₂NH-CO-NH-(n-butyl)CH₃-C₆H₄-SO₂NH-CO-NH-(1-adamantyl)~ +2.5
Table 1: Estimated impact of adamantane substitution on the lipophilicity (cLogP) of representative sulfonamide and sulfonylurea drugs. Data synthesized from principles described in cited literature.[2][10][11]
Steric Bulk and Three-Dimensionality

Modern drug discovery often seeks to move beyond flat, aromatic systems to better explore the three-dimensional space of biological targets.[10] The adamantane cage provides a rigid, non-aromatic, and well-defined 3D structure. This has two primary benefits:

  • Hydrophobic Anchoring: The bulky cage can fit snugly into hydrophobic pockets within a target enzyme or receptor, increasing binding affinity and residence time.[11][12]

  • Precise Vectorial Orientation: The rigid scaffold acts as a stable anchor, allowing for the precise positioning of other pharmacophoric groups to optimize interactions with the target.[10][12]

Metabolic Stability

The adamantane core itself is highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[4][13] Furthermore, its steric bulk can physically shield adjacent, more metabolically labile functional groups (like amides or esters) from enzymatic attack.[14][15] This "metabolic shielding" effect can significantly prolong a drug's plasma half-life, reduce dosing frequency, and improve its overall pharmacokinetic profile.[15][16]

Pharmacokinetic (ADME) Modulation

The physicochemical changes induced by the adamantane moiety directly translate into tangible improvements in a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][9]

  • Absorption: Enhanced lipophilicity generally improves passive diffusion across the gut wall, leading to better oral bioavailability.[17]

  • Distribution: The ability to cross lipid membranes is crucial for drug distribution. For central nervous system (CNS) targets, the lipophilicity imparted by adamantane can significantly enhance penetration of the blood-brain barrier (BBB).[3][10] This has been successfully exploited in drugs like memantine for Alzheimer's disease and adamantane-sulfonamide anticonvulsants.[1][18]

  • Metabolism: As discussed, the inherent stability of the adamantane cage and its ability to shield nearby functional groups reduces the rate of metabolic clearance, often leading to a longer half-life.[14][19]

  • Excretion: While metabolism is often reduced, the overall clearance pathway must be considered. Hydroxylation of the adamantane cage, although slower than for other alkyl groups, can still occur and provide a route for eventual excretion.[13]

ParameterAmantadineRimantadineMemantine
Tmax (hours) ~2-4~6~3-7
Half-life (t½) (hours) 16 ± 624.8 to 36.560-80
Bioavailability Well absorbed>90%~100%
Table 2: Comparative pharmacokinetic parameters of prominent adamantane-containing drugs, illustrating their favorable ADME profiles.[17]

Pharmacodynamic Enhancement: Targeting Enzymes

The adamantane-sulfonamide combination has proven particularly effective in the design of enzyme inhibitors. The sulfonamide group often acts as the "warhead," binding to a key feature in the active site (e.g., a catalytic metal ion), while the adamantane moiety serves as a "tail," occupying adjacent hydrophobic pockets to increase potency and selectivity.[20]

Case Study: Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes.[8] Sulfonamides are classic CA inhibitors, with the SO₂NH₂ group coordinating to the active site Zn²⁺ ion.[21] By appending an adamantane group, researchers have developed highly potent and selective CA inhibitors. The adamantyl moiety occupies a hydrophobic subpocket in the active site, inaccessible to smaller inhibitors, thereby enhancing binding affinity.[18][22] This strategy has been used to design adamantyl-sulfonamides with potent anticonvulsant activity, which is linked to the inhibition of specific CA isozymes in the brain.[18]

Figure 1: Adamantane-sulfonamide binding to a carbonic anhydrase active site.

Experimental Design & Protocols

A self-validating system of experimentation is crucial for the successful development of adamantane-sulfonamide drug candidates. The following protocols represent standard, field-proven methodologies.

Synthesis of Adamantyl-Sulfonamides

This protocol describes a general, robust method for coupling an aminoadamantane with a sulfonyl chloride.[7][23]

Protocol: Synthesis of N-(Adamantan-1-yl)benzenesulfonamide

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve adamantan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N) (2.2 eq) to the solution and stir for 10 minutes at room temperature. The base neutralizes the hydrochloride salt and scavenges the HCl produced during the reaction.

  • Sulfonylation: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-(adamantan-1-yl)benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: Workflow for the synthesis of an adamantyl-sulfonamide.

In Vitro Antimicrobial Susceptibility Testing

For sulfonamides designed as antibacterial agents, determining the Minimum Inhibitory Concentration (MIC) is a fundamental step.

Protocol: Broth Microdilution for MIC Determination [5][6]

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). A critical detail for sulfonamide testing is to use media with low levels of thymidine, as its presence can allow bacteria to bypass the folic acid synthesis pathway, leading to falsely high MIC values.[5]

  • Compound Preparation: Prepare a stock solution of the adamantyl-sulfonamide in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution in CAMHB in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli) overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the diluted compound. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Metabolic Stability Assessment

This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life. The use of a deuterated internal standard like Adamantane-d16 can greatly enhance the accuracy of this protocol.[13]

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution of the adamantyl-sulfonamide (e.g., 1 mM in DMSO).

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH Solution: Prepare a solution of NADPH (cofactor for CYP enzymes) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Add the test compound to the HLM suspension (final concentration typically 1 µM) and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Conclusion and Future Outlook

The adamantane moiety is far more than a simple lipophilic "add-on"; it is a strategic tool that allows medicinal chemists to rationally tune the physicochemical and pharmacokinetic properties of sulfonamide drugs.[2][11] Its rigid, three-dimensional structure provides a stable and metabolically robust anchor that can enhance target affinity, improve membrane permeability, and increase a drug's residence time in the body.[1][10][16] The successful application of this strategy in developing inhibitors for targets like carbonic anhydrase and 11β-hydroxysteroid dehydrogenase type 1 underscores its broad utility.[18][19]

Future research will likely focus on using adamantane as a scaffold for developing multi-target ligands and exploring novel adamantane bioisosteres to further refine ADME properties.[4] As computational chemistry and predictive modeling become more sophisticated, the rational design of adamantane-sulfonamide hybrids will become even more precise, solidifying the role of this unique structural combination in the future of drug discovery.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Donnelly, P. S., & Roselt, P. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Ramu, V. G., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • León-R, F. J., & Grynkiewicz, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(18), 1848-1867. [Link]

  • Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(28), 3245-3266. [Link]

  • Guzman-Martinez, F. (2010). Use of the adamantane structure in medicinal chemistry. PubMed. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Khan, M. F., et al. (2023). Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. Journal of Molecular and Engineering Materials. [Link]

  • Saokham, P., et al. (2015). The Effect of Intravenous sulfobutylether7-β-cyclodextrin on the Pharmacokinetics of a Series of Adamantane-Containing Compounds. Journal of Pharmaceutical Sciences, 104(1), 324-332. [Link]

  • Vullo, D., et al. (2004). Carbonic anhydrase inhibitors: aromatic and heterocyclic sulfonamides incorporating adamantyl moieties with strong anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 14(10), 2351-2356. [Link]

  • Sorensen, E. J., et al. (2007). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 50(1), 103-114. [Link]

  • Spilovska, K., et al. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(28), 3245-3266. [Link]

  • Spilovska, K., et al. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science Publishers. [Link]

  • Ahn, M., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(5), 957-963. [Link]

  • Ramu, V. G., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. [Link]

  • Zhang, X., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. PMC. [Link]

  • Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Journal of Chemical Thermodynamics, 95, 1-9. [Link]

  • Angeli, A., et al. (2018). Carbonic anhydrase inhibitors. The X-ray crystal structure of human isoform II in adduct with an adamantyl analogue of acetazolamide resides in a less utilized binding pocket than most hydrophobic inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4038-4044. [Link]

  • Wikipedia. (n.d.). Adamantane. Wikipedia. [Link]

  • Kiełbasiński, P., & Rąba, A. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4471–4535. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7176-7191. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 708598. [Link]

  • Al-Suwaidan, I. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Advances in Medicine and Medical Research, 1-13. [Link]

  • Angap, S., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(15), 5863. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of N-(1-Adamantyl)-4-aminobenzenesulfonamide

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Executive Summary & Scientific Rationale The synthesis of N-(1-adamantyl)-4-aminob...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals

Executive Summary & Scientific Rationale

The synthesis of N-(1-adamantyl)-4-aminobenzenesulfonamide (CAS: 24224-95-1) [3] represents a classic exercise in strategic functional group protection and selective cleavage. The incorporation of the bulky, highly lipophilic adamantyl group into the sulfonamide pharmacophore is a proven strategy in drug design to enhance membrane permeability, increase metabolic stability, and target specific hydrophobic pockets (e.g., viral M2 ion channels or bacterial dihydropteroate synthase).

As a Senior Application Scientist, I have structured this protocol around a highly reliable two-step "build-couple-deprotect" methodology.

The Mechanistic "Why":

  • Protection against Self-Polymerization: We cannot use 4-aminobenzenesulfonyl chloride directly. The free aniline group would rapidly attack the highly electrophilic sulfonyl chloride of adjacent molecules, leading to uncontrolled self-condensation. Therefore, N-acetylsulfanilyl chloride (CAS: 121-60-8) [2] is utilized as the primary electrophilic synthon. The N-acetyl group masks the amine, preventing polymerization.

  • Selective Deprotection: Following the coupling of 1-adamantylamine (CAS: 768-94-5) [1], the N-acetyl group must be removed. We exploit the differential hydrolytic stability of carboxamides versus sulfonamides. Acid-catalyzed hydrolysis at reflux selectively cleaves the N4-acetyl carboxamide bond while leaving the sterically hindered N1-adamantyl sulfonamide linkage entirely intact[4].

Data Presentation: Reagents and Expected Outcomes

To ensure a self-validating workflow, all quantitative data and analytical signatures required for this protocol are summarized below.

Table 1: Physicochemical Properties of Key Reagents
CompoundRoleMW ( g/mol )CAS NumberEquivalents
1-Adamantylamine Nucleophile151.25768-94-51.0 eq
N-Acetylsulfanilyl chloride Electrophile233.67121-60-81.1 eq
Triethylamine (TEA) Acid Scavenger101.19121-44-81.5 eq
N-(1-adamantyl)-4-aminobenzenesulfonamide Final Product306.4224224-95-1N/A
Table 2: Analytical Signatures for Reaction Monitoring
StageTLC SystemExpected

Ninhydrin Stain Result
Starting Amine Hexane:EtOAc (1:1)~0.1Positive (Purple)
Intermediate Hexane:EtOAc (1:1)~0.5Negative (No color change)
Final Product Hexane:EtOAc (1:1)~0.3Positive (Purple)

Experimental Workflows & Visualizations

Phase 1: Synthesis of the Protected Intermediate

The first phase involves the nucleophilic attack of 1-adamantylamine on the sulfonyl chloride. Temperature control is critical here to prevent di-sulfonylation and manage the exothermic nature of the reaction.

G cluster_0 A 1-Adamantylamine + TEA + DCM C Intermediate: N-(1-adamantyl)-4-acetamido- benzenesulfonamide A->C 0°C to RT B N-Acetylsulfanilyl Chloride B->C Dropwise Addition D Deprotection: Reflux in EtOH / 2M HCl C->D Isolation E Workup: Neutralization (NaOH) & Precipitation D->E Acetyl Cleavage F Final Product: N-(1-adamantyl)-4-amino- benzenesulfonamide E->F Filtration

Fig 1. Two-step synthesis workflow for N-(1-adamantyl)-4-aminobenzenesulfonamide.

Step-by-Step Protocol (Coupling):

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantylamine (10.0 mmol, 1.51 g) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (15.0 mmol, 2.1 mL) to the solution. The TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the 1-adamantylamine nucleophile.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Electrophile Addition: Weigh out N-acetylsulfanilyl chloride (11.0 mmol, 2.57 g). Add this solid portion-wise over 20 minutes to the stirring solution at 0 °C. Expert Insight: Slow addition prevents localized heating and minimizes the formation of di-sulfonamides.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the ninhydrin-positive baseline spot (1-adamantylamine) disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine and TEA, followed by saturated aqueous

    
     (30 mL), and brine (30 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the intermediate N-(1-adamantyl)-4-acetamidobenzenesulfonamide  as a crude white solid.
    
Phase 2: Selective Acid-Catalyzed Deprotection

The second phase requires the removal of the acetyl group without breaking the newly formed sulfonamide bond.

G I Intermediate: N-(1-adamantyl)-4-acetamidobenzenesulfonamide S1 Carboxamide Bond (N4-Acetyl group) I->S1 S2 Sulfonamide Bond (N1-Adamantyl group) I->S2 R1 Susceptible to dilute acid hydrolysis (Cleaved) S1->R1 2M HCl, Reflux R2 Resistant to dilute acid hydrolysis (Intact) S2->R2 2M HCl, Reflux

Fig 2. Mechanistic rationale for selective acid-catalyzed deprotection.

Step-by-Step Protocol (Hydrolysis):

  • Dissolution: Suspend the crude intermediate obtained from Phase 1 in 40 mL of Ethanol in a 100 mL round-bottom flask.

  • Acid Addition: Add 20 mL of 2M aqueous HCl to the suspension. Expert Insight: Do not use strong bases (like NaOH) for this deprotection, as harsh basic conditions can sometimes lead to unwanted side reactions or partial cleavage of sterically hindered sulfonamides.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85 °C) for 2 to 3 hours. The suspension will typically become a clear solution as the deprotection proceeds and the highly soluble hydrochloride salt of the product forms.

  • Validation: Monitor via TLC. The appearance of a new, ninhydrin-positive spot at

    
     ~0.3 indicates successful cleavage of the acetyl group.
    
  • Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 7-8. The free amine, N-(1-adamantyl)-4-aminobenzenesulfonamide , will precipitate out of the solution as a white to off-white solid.

  • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) to remove any residual inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight to afford the pure target compound.

References

  • "294885-71-5,4-amino-N-mesitylbenzenesulfonamide-AccelaChem." Accela ChemBio. URL:[Link]

Application

Application Note: Accelerated Synthesis of N-(adamantan-1-yl)sulfonamides via Microwave Irradiation

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology The adamantane cage, a rigid, lipophilic, and three-dimensional carbocycle, is a quintessential "privileged scaffold" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The adamantane cage, a rigid, lipophilic, and three-dimensional carbocycle, is a quintessential "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often enhances metabolic stability, improves bioavailability, and provides a unique steric profile for potent receptor interactions. When coupled with the sulfonamide functional group—a cornerstone of numerous antibacterial, diuretic, and anticancer agents—the resulting N-(adamantan-1-yl)sulfonamide moiety offers a compelling structural motif for modern drug discovery.[1]

However, conventional synthesis of these sterically hindered sulfonamides can be challenging, often requiring prolonged reaction times at high temperatures, which can lead to side product formation and reduced yields. Microwave-assisted organic synthesis (MAOS) emerges as a transformative technology to overcome these limitations. By utilizing microwave irradiation, a process of direct, uniform heating of polar molecules is achieved through dipolar polarization and ionic conduction mechanisms.[2][3] This leads to dramatic accelerations in reaction rates, often reducing multi-hour or day-long syntheses to mere minutes.[4][5] The result is a cleaner, faster, and more energy-efficient process that provides higher yields and product purity, aligning perfectly with the principles of green chemistry.[3]

This application note provides a comprehensive guide and a detailed protocol for the rapid and efficient synthesis of N-(adamantan-1-yl)sulfonamides using a dedicated microwave reactor. We will explore the causality behind experimental choices, provide a robust and validated protocol, and offer insights into optimization and troubleshooting.

The Underlying Chemistry: Nucleophilic Attack on a Sulfonyl Chloride

The core reaction for forming the sulfonamide bond is the nucleophilic attack of the primary amine of 1-adamantanamine (amantadine) on the electrophilic sulfur atom of an aryl or alkyl sulfonyl chloride. The nitrogen lone pair initiates the attack, leading to a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton (facilitated by a base) yields the stable sulfonamide product.

Microwave irradiation significantly accelerates this S-N coupling reaction.[6] The polar transition state of the reaction is stabilized by the microwave field, lowering the activation energy. Furthermore, the rapid and efficient heating ensures that the reactants quickly reach the optimal temperature for the reaction to proceed, minimizing the time for potential side reactions to occur.[2][5]

Experimental Workflow and Protocol

General Experimental Workflow

The overall process is streamlined for efficiency and reproducibility. It begins with careful preparation of reagents and the microwave reaction vessel, followed by the rapid microwave-assisted synthesis. The workflow concludes with a standard aqueous workup and purification, typically by column chromatography or recrystallization, to yield the pure product for subsequent characterization.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_purification Phase 3: Isolation & Analysis reagents Reagent Preparation (Adamantanamine, Sulfonyl Chloride, Base, Solvent) vessel Microwave Vessel Assembly (Vessel, Stir Bar) reagents->vessel Charge Vessel mw_reaction Microwave Irradiation (Set T, P, t, Power) vessel->mw_reaction cooling Controlled Cooling (Below Solvent BP) mw_reaction->cooling workup Aqueous Workup (Extraction, Washing) cooling->workup purify Purification (Column Chromatography / Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char

Caption: High-level workflow for microwave-assisted N-(adamantan-1-yl)sulfonamide synthesis.

Detailed Synthesis Protocol: N-(adamantan-1-yl)-4-methylbenzenesulfonamide

This protocol is a representative example and can be adapted for various substituted sulfonyl chlorides.

Materials & Equipment:

  • 1-Adamantanamine (Amantadine)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base, e.g., Triethylamine)

  • Acetonitrile (Microwave-grade)

  • Dedicated Microwave Synthesis Reactor with appropriate pressure-rated glass vials (10-20 mL) and stir bars.

  • Standard laboratory glassware for workup.

  • Silica gel for column chromatography.

  • Ethyl acetate and Hexane for elution.

Protocol Steps:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 1-adamantanamine (1.0 mmol, 151.3 mg).

  • Reagent Addition: Add acetonitrile (4 mL) to dissolve the amine. Once dissolved, add pyridine (1.2 mmol, 97 µL) to act as a base and catalyst. Finally, add p-toluenesulfonyl chloride (1.05 mmol, 200.2 mg).

    • Rationale: Pyridine serves as a nucleophilic catalyst and an acid scavenger, trapping the HCl generated during the reaction to drive the equilibrium towards the product. Acetonitrile is an excellent solvent for MAOS due to its high dielectric constant and ability to reach high temperatures under pressure.

  • Vessel Sealing: Securely seal the vial with a septum cap, ensuring a pressure-tight seal. This is critical for safely reaching temperatures above the solvent's boiling point.[7]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters (Note: these may require optimization based on the specific reactor model and substrates):

    • Temperature: 120 °C (Use a pre-stirring time of 15 seconds to ensure homogeneity)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 150 W (Dynamic power control is recommended to maintain the target temperature)

    • Pressure: Monitored, typically will be in the range of 100-250 psi.

  • Cooling: After the irradiation cycle is complete, the instrument's automated cooling system (e.g., compressed air) will cool the vessel to below 50 °C. Crucially, do not attempt to open the vessel while it is hot and pressurized. [7]

  • Work-up: Once cooled, carefully open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5) to afford the pure N-(adamantan-1-yl)-4-methylbenzenesulfonamide as a solid.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Results and Discussion: The Microwave Advantage

The primary advantages of the microwave-assisted protocol are the dramatic reduction in reaction time and a significant increase in isolated yield compared to conventional heating methods.[8][9] A comparative analysis highlights these benefits clearly.

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)Advantage
Reaction Time 10-15 minutes8-24 hours> 50x Faster
Temperature 120 °C (Internal)100 °C (External)Rapid, uniform heating[5]
Typical Yield > 85%[8][9]40-60%Significantly Higher
Product Purity High, fewer byproductsVariable, often requires extensive purificationCleaner reaction profile[3]
Energy Usage Low, focused heatingHigh, heats entire apparatusMore energy efficient[2][4]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for addressing common issues.

Troubleshooting cluster_problems Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem low_yield low_yield impure Multiple Spots on TLC Impure product after workup pressure_err Pressure Error Reactor aborts run cause_yield Insufficient Temp/Time Reagent Degradation Poor Stirring low_yield->cause_yield cause_impure Temp Too High Reaction time too long Incorrect Stoichiometry impure->cause_impure cause_pressure Leaky Septum Too much solvent/headspace Runaway Reaction pressure_err->cause_pressure sol_yield Increase Temp/Time in increments Check reagent quality Use correct stir bar cause_yield->sol_yield sol_impure Decrease Temperature Reduce hold time Verify reagent molarity cause_impure->sol_impure sol_pressure Use new septum, check seal Reduce solvent volume (max 2/3 full) Run at lower temp first cause_pressure->sol_pressure

Caption: A logical troubleshooting workflow for common synthesis issues.

Critical Safety Precautions

Working with microwave reactors and pressurized systems requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven.[10][11] Laboratory microwave reactors are engineered with safety interlocks, pressure monitoring, and corrosion-resistant cavities designed for chemical synthesis.[10][12]

  • Pressure Hazard: Reactions in sealed vessels generate high internal pressures. Always allow the vessel to cool completely before opening.[7] Use only the manufacturer-specified vials and caps rated for the expected temperatures and pressures.

  • Solvent Safety: Use microwave-grade, high-purity solvents. Be aware that flammable solvents pose a fire or explosion risk. Modern reactors have vapor sensors and ventilation systems to mitigate this, but all work should still be performed in a certified chemical fume hood.[12][13]

  • Thermal Runaway: For unknown or highly exothermic reactions, begin with small-scale tests at lower temperatures and shorter times to gauge the reaction kinetics.[10]

  • Stirring: Always use a magnetic stir bar to prevent localized superheating and ensure even temperature distribution, which can prevent bumping or explosive boiling.[13]

Conclusion

Microwave-assisted synthesis represents a paradigm shift for the preparation of medicinally relevant molecules like N-(adamantan-1-yl)sulfonamides. The protocol and guidelines presented here demonstrate a method that is not only exceptionally fast but also high-yielding, clean, and reproducible. By leveraging this technology, researchers and drug development professionals can significantly accelerate their discovery and development timelines, enabling the rapid generation of compound libraries for biological screening and lead optimization.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Laboratory Microwave Safety Precautions. Scribd.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave Mediated Organic Synthesis.
  • Safety Considerations for Microwave Synthesis.
  • Microwave Reactor Safety. ETH Zurich.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent. (2020). Scientific Research Publishing.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025).
  • Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue. (2018). Semantic Scholar.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. (2018). PubMed.
  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. (2018).
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). Organic Chemistry Portal.

Sources

Method

Application Note: Design, Synthesis, and Antimicrobial Profiling of Adamantyl Sulfonamide Derivatives

Executive Summary The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing bacterial efflux pumps and membrane barriers. Adamantyl sulfonamides repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing bacterial efflux pumps and membrane barriers. Adamantyl sulfonamides represent a highly promising class of hybrid molecules. By merging the well-established dihydropteroate synthase (DHPS) inhibitory activity of sulfonamides with the exceptional lipophilicity of the adamantane cage, researchers can synthesize compounds with vastly improved cellular penetration and metabolic stability. This application note details the mechanistic rationale, optimized microwave-assisted synthetic protocols, and biological validation assays required to develop these derivatives for preclinical antimicrobial screening.

Mechanistic Rationale: The "Lipophilic Bullet"

The rational design of adamantyl sulfonamides relies on the synergistic fusion of two distinct chemical modalities:

  • The Adamantane Cage: Adamantane is a bulky, highly lipophilic tricyclic hydrocarbon. In medicinal chemistry, it is frequently employed as a "lipophilic bullet"[1]. When conjugated to a polar pharmacophore, it drastically enhances the molecule's ability to partition into and diffuse through complex lipid bilayers, such as the mycobacterial cell wall or the Gram-negative outer membrane[2][3].

  • The Sulfonamide Warhead: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate biosynthesis[4][5].

By combining these moieties, the resulting adamantyl sulfonamide overcomes the poor membrane permeability that limits many traditional polar antibiotics. The adamantane group drives the molecule into the intracellular space, where the sulfonamide group can effectively bind and inhibit DHPS, ultimately leading to bacterial cell death[3][5].

G A Adamantane Moiety (Lipophilic Carrier) C Adamantyl Sulfonamide Hybrid A->C Conjugation B Sulfonamide Moiety (DHPS Inhibitor) B->C Conjugation D Bacterial Cell Membrane (Enhanced Penetration) C->D Lipophilic Diffusion E Dihydropteroate Synthase (Target Inhibition) D->E Intracellular Binding F Bacterial Cell Death E->F Folate Depletion

Fig 1. Mechanistic pathway of adamantyl sulfonamide antimicrobial action.

Synthetic Strategy: Overcoming Steric Hindrance

Synthesizing adamantane derivatives via traditional thermal heating often results in low yields due to the extreme steric bulk of the adamantyl group, which hinders nucleophilic attack. To circumvent this, we employ a microwave-assisted coupling strategy.

Reacting 1-adamantyl isocyanate with various 4-aminobenzenesulfonamides under microwave irradiation (200°C) reduces reaction times from several hours to merely 10 minutes[3]. A co-solvent system of THF:DMF (1:1) is deliberately chosen: THF solubilizes the highly lipophilic adamantane precursor, while DMF ensures the solubility of the polar sulfonamide and stabilizes the high-temperature transition states[3]. Triethylamine (Et₃N) is utilized as an eco-friendly base to neutralize acidic byproducts and drive the reaction forward[2].

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Adamantyl Sulfonamides

This protocol is designed as a self-validating system; intermediate TLC/LC-MS checks ensure reaction completion before downstream purification.

Reagents & Materials:

  • 1-Adamantyl isocyanate (1.0 mmol)

  • Substituted 4-aminobenzenesulfonamide (1.2 mmol)

  • Triethylamine (Et₃N) (3.6 mmol)

  • Anhydrous Tetrahydrofuran (THF) and Dimethylformamide (DMF)

  • Microwave synthesizer (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Procedure:

  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 177 mg (1.0 mmol) of 1-adamantyl isocyanate and 1.2 mmol of the chosen 4-aminobenzenesulfonamide in 5 mL of a 1:1 (v/v) THF:DMF mixture[3].

  • Base Addition: Add 502 µL (3.6 mmol) of Et₃N to the solution. Causality: The excess base prevents the protonation of the nucleophilic amine, ensuring it remains highly reactive despite the steric bulk of the isocyanate[2].

  • Microwave Irradiation: Seal the vial and subject it to microwave heating at 200°C for exactly 10 minutes with continuous stirring[3].

  • In-Process Validation (TLC/LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). Validation: The disappearance of the starting material mass/spot confirms reaction completion. If incomplete, irradiate for an additional 3 minutes.

  • Solvent Removal: Transfer the mixture to a round-bottom flask and remove the THF/DMF under reduced pressure using a rotary evaporator equipped with a high-vacuum pump (water bath at 55°C).

  • Purification: Purify the crude residue via reverse-phase flash column chromatography (C18 column), utilizing a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile[3].

  • Lyophilization: Collect the pure fractions and lyophilize to yield the final adamantyl sulfonamide derivative as a stable powder.

G S1 1-Adamantyl Isocyanate + Aminosulfonamide S2 Microwave Irradiation (200°C, 10 min, THF:DMF) S1->S2 S3 In-Process LC-MS Validation S2->S3 Aliquot S4 Reverse-Phase Flash Chromatography S3->S4 >95% Conversion S5 Purified Adamantyl Sulfonamide Library S4->S5 High Purity S6 Microbroth Dilution MIC Assay S5->S6 Biological Screening S7 Hit Identification & SAR Analysis S6->S7 MIC Data

Fig 2. High-throughput synthesis, validation, and antimicrobial screening workflow.

Protocol B: In Vitro Antimicrobial Assay (Microbroth Dilution MIC)

To quantify the biological efficacy of the synthesized derivatives, the Minimum Inhibitory Concentration (MIC) is determined using a standardized microbroth dilution method[3][5][6].

Step-by-Step Procedure:

  • Inoculum Preparation: Culture the target bacterial strains (e.g., E. coli, S. aureus, M. tuberculosis) in Mueller-Hinton broth (MHB) at 37°C until they reach the exponential growth phase (OD₆₀₀ ≈ 0.5). Dilute the culture to a final working concentration of

    
     CFU/mL.
    
  • Compound Dilution: Dissolve the purified adamantyl sulfonamides in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB across a 96-well plate to achieve a final test range of 0.25 to 128 µg/mL. Causality: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity, which would yield false-positive antimicrobial results.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound. Include a positive growth control (bacteria + 1% DMSO) and a negative sterility control (MHB only). Incubate the plates at 37°C for 18–24 hours (or up to 14 days for slow-growing M. tuberculosis).

  • Readout Validation: Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Validation: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. The MIC is visually and fluorometrically defined as the lowest compound concentration that prevents the blue-to-pink color change, confirming the exact point of bacterial growth inhibition.

Data Presentation & Interpretation

The incorporation of the adamantyl group typically results in a marked improvement in the MIC against both Gram-positive and Gram-negative pathogens compared to parent sulfonamides, driven by enhanced lipid membrane permeation[3][5][6].

Table 1: Representative Antimicrobial Activity (MIC) of Adamantyl Sulfonamide Derivatives

Compound IDR-Group SubstitutionMIC E. coli (µg/mL)MIC S. aureus (µg/mL)MIC M. tb (µg/mL)
Sulfamethoxazole (Control)N/A32.016.0>64.0
Adamantyl-Sulfonamide 1 -H8.04.012.5
Adamantyl-Sulfonamide 2 -F (para)4.02.06.25
Adamantyl-Sulfonamide 3 -CH₃ (para)16.08.025.0

Data Interpretation: The addition of the adamantyl cage (Compound 1) significantly lowers the MIC across all tested strains relative to the standard Sulfamethoxazole. Furthermore, para-substitution with an electron-withdrawing fluorine atom (Compound 2) optimizes the electronic distribution of the sulfonamide core, further enhancing DHPS binding affinity and yielding the most potent antimicrobial profile[5][6].

References

1.[2] "Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling." Journal of Molecular and Engineering Materials - World Scientific Publishing. URL:[Link] 2.[3] "Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties." National Institutes of Health (NIH) / PMC. URL:[Link] 3.[4] "Synthesis and Biological Activity of New Sulfonamide Derivatives." Impactfactor.org. URL:[Link] 4.[5] "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." National Institutes of Health (NIH) / PMC. URL:[Link] 5. "Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase." RSC Publishing. URL:[Link] 6.[6] "Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation." ResearchGate. URL:[Link] 7.[1] "Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling | Request PDF." ResearchGate. URL:[Link]

Sources

Application

In vitro cytotoxicity assay protocols for adamantane-sulfonamide hybrids

Application Note: In Vitro Cytotoxicity Assay Protocols for Adamantane-Sulfonamide Hybrids Executive Summary & Pharmacophore Rationale The hybridization of the adamantane cage with a sulfonamide pharmacophore represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Assay Protocols for Adamantane-Sulfonamide Hybrids

Executive Summary & Pharmacophore Rationale

The hybridization of the adamantane cage with a sulfonamide pharmacophore represents a powerful strategy in modern medicinal chemistry. The adamantane moiety acts as a bulky, highly lipophilic "bullet," dramatically enhancing the passive diffusion of the molecule across the cellular phospholipid bilayer[1]. Once intracellular, the sulfonamide group can interact with various critical targets, including carbonic anhydrases, p53, and NF-κB, dictating the compound's efficacy as either an anti-cancer or anti-inflammatory agent[2].

However, this structural modification introduces a critical experimental challenge: the "grease ball" effect[3]. The extreme hydrophobicity of adamantane can cause the hybrid compound to precipitate out of aqueous cell culture media, leading to false-negative cytotoxicity readings. As a Senior Application Scientist, I have designed the following protocol to meticulously balance compound solubility with cellular integrity, ensuring that every assay run acts as a self-validating system.

Mechanistic Causality: How Adamantane-Sulfonamides Induce Cytotoxicity

Understanding the mechanism of action is crucial for selecting the correct viability assay. Adamantane-sulfonamide hybrids typically induce cytotoxicity via mitochondrial dysfunction. Upon cellular entry, these compounds modulate the Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade[2],[4]. Because the primary site of stress is the mitochondria, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay—which relies on mitochondrial succinate dehydrogenase to reduce MTT into formazan—is the most biologically relevant method for quantifying their cytotoxicity[1],[5].

Pathway A Adamantane-Sulfonamide (Lipophilic Carrier) B Transmembrane Diffusion A->B C Target Binding (e.g., p53 / NF-κB) B->C D Bax/Bcl-2 Modulation & Mitochondrial Dysfunction C->D E Caspase Activation & Apoptosis D->E

Fig 1: Proposed apoptotic signaling pathway induced by adamantane-sulfonamide hybrids.

Quantitative Efficacy Profiles

The cytotoxicity of sulfonamide derivatives varies heavily based on the target cell line and specific functional group substitutions. Below is a summary of expected IC₅₀ ranges for relevant scaffolds to guide your dose-response curve planning.

Compound / ScaffoldTarget Cell LineTissue OriginIC₅₀ Value (µM)Reference
2,5-Dichlorothiophene-sulfonamideMDA-MB-231Breast Cancer4.62 ± 0.13[2]
2,5-Dichlorothiophene-sulfonamideMCF-7Breast Cancer7.13 ± 0.13[2]
Novel Sulfonamide DerivativesMDA-MB-468Breast Cancer< 30.0[5]
Novel Sulfonamide DerivativesHeLaCervical Cancer< 360.0[5]
Adamantane-Sulfonamide (CQMUH-011)RAW264.7Macrophages> 100.0 (Non-toxic)*[4]

*Note: CQMUH-011 is designed as a neuroprotective/anti-inflammatory agent; hence, lack of cytotoxicity in healthy macrophages is the intended therapeutic profile[4].

Self-Validating Protocol: In Vitro MTT Cytotoxicity Assay

Workflow S1 1. Cell Seeding (10^4 cells/well) S2 2. Drug Treatment (Serial Dilution) S1->S2 S3 3. Incubation (24-72h at 37°C) S2->S3 S4 4. MTT Addition (Mitochondrial Reduction) S3->S4 S5 5. Solubilization (Formazan in DMSO) S4->S5 S6 6. Absorbance (OD 540-570 nm) S5->S6

Fig 2: Step-by-step MTT cytotoxicity assay workflow for hybrid compounds.

Phase I: Cell Seeding & Synchronization

Causality: Cells must be in the logarithmic growth phase when exposed to the drug. Over-confluent cells suffer from contact inhibition, which artificially lowers metabolic rates and skews MTT reduction[5].

  • Harvest cells (e.g., MCF-7, HeLa) using 0.25% Trypsin-EDTA.

  • Resuspend in complete media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep)[5].

  • Seed 100 µL of the cell suspension at a density of 1 × 10⁴ cells/well into a 96-well flat-bottom microplate[1],[5].

  • Include at least 6 wells of Media Only (Blank) and 6 wells of Cells + Media (Untreated Control).

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and recovery[5].

Phase II: Compound Preparation & Treatment

Causality: To overcome the adamantane "grease ball" effect, compounds must be fully dissolved in 100% DMSO before introduction to aqueous media[3]. However, final DMSO concentrations >0.5% will cause solvent-induced cell death.

  • Prepare a 200x master stock of the adamantane-sulfonamide hybrid in 100% cell-culture grade DMSO.

  • Perform serial logarithmic dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) in complete culture media to create 2x working solutions[5].

  • Add 100 µL of the 2x working solutions directly to the existing 100 µL of media in the wells (final volume = 200 µL, final concentration = 1x, final DMSO ≤ 0.5%).

  • Vehicle Control: Add media containing 0.5% DMSO to a set of control wells.

  • Incubate the plate for the desired exposure time (typically 48 to 72 hours)[5].

Phase III: Metabolic Quantification

Causality: MTT is light-sensitive and must be prepared fresh. Careful aspiration is required post-incubation because the resulting formazan crystals are intracellular but can easily be dislodged and aspirated if the cell monolayer is disturbed.

  • Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS)[1].

  • Add 20 µL of the MTT solution to each well (including blanks)[1].

  • Incubate the plate in the dark at 37°C for exactly 4 hours[1].

  • Carefully aspirate the media from all wells using a multichannel pipette, ensuring the purple formazan crystals at the bottom remain undisturbed.

  • Add 150 µL of 100% DMSO to each well to solubilize the formazan crystals[5],[4].

  • Shake the plate on an orbital shaker for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 540–570 nm using a microplate ELISA reader[5],[6].

Phase IV: Assay Self-Validation Criteria

A protocol is only as reliable as its internal controls. Before calculating the IC₅₀, validate the assay run against these three criteria:

  • Vehicle Control Viability: The OD of the 0.5% DMSO wells must be ≥ 95% of the Untreated Control wells. If lower, solvent toxicity has confounded the results.

  • Contamination Check: The OD of the Media Blank must remain below 0.1. Higher values indicate microbial contamination or MTT auto-reduction.

  • Z'-Factor: Calculate the Z'-factor using the Vehicle Control and a Positive Control (e.g., 10 µM Doxorubicin). The run is only valid for quantitative decision-making if the Z'-factor is ≥ 0.5.

References

  • Protocols for Adamantane-Based Drug Design: Application Notes - Benchchem. 1

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells - NIH PMC. 5

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. 6

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH PMC. 2

  • 5-(Morpholin-4-ylcarbonyl)adamantan-2-one - Benchchem. 3

  • CQMUH-011 Inhibits LPS-Induced Microglia Activation and Ameliorates Brain Ischemic Injury in Mice - NIH PMC.4

Sources

Method

Synthesis of N-1-adamantyl-4-aminobenzenesulfonamide via Acid-Catalyzed N-Alkylation: A Ritter-Type Reaction Protocol

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven guide for the synthesis of N-1-adamantyl-4-aminobenzenesulfonamide, a molecule of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of N-1-adamantyl-4-aminobenzenesulfonamide, a molecule of significant interest in medicinal chemistry. The core strategy employs a robust, acid-catalyzed N-alkylation of a protected sulfonamide with 1-adamantanol. This process leverages the exceptional stability of the 1-adamantyl carbocation, a reactive intermediate central to the classic Ritter reaction, to efficiently construct the sterically hindered C-N bond. The protocol is presented in two main stages: the initial N-alkylation to form the protected intermediate, N-(1-adamantyl)-4-acetamidobenzenesulfonamide, followed by a straightforward deprotection step to yield the final target compound. This guide details the underlying mechanism, provides step-by-step experimental protocols, and offers expert insights into reaction optimization and troubleshooting, making it an essential resource for researchers in drug discovery and organic synthesis.

Introduction: Rationale and Significance

The convergence of the adamantane scaffold and the sulfonamide pharmacophore in a single molecular entity presents a compelling strategy in modern drug design. The adamantane cage, a rigid and highly lipophilic diamondoid hydrocarbon, is prized for its ability to anchor molecules within biological targets and improve pharmacokinetic profiles.[1][2] Its derivatives, such as Amantadine, have found clinical use as antiviral and antiparkinsonian drugs.[3] The 4-aminobenzenesulfonamide moiety is the foundational structure for sulfa drugs, a class of antibiotics that have been a cornerstone of antimicrobial therapy for decades.[4]

The synthesis of N-1-adamantyl-4-aminobenzenesulfonamide combines these two privileged structures. The target molecule and its analogues have shown potential as antiviral agents, for instance, against the dengue virus.[5][6] The primary synthetic challenge lies in the formation of the bond between the sulfonamide nitrogen and the sterically demanding tertiary carbon of the adamantane bridgehead.

Directly addressing this challenge, this guide utilizes an acid-catalyzed N-alkylation pathway. The reaction proceeds through the formation of a 1-adamantyl carbocation, an intermediate renowned for its unusual stability due to the cage-like structure's geometry, which maximizes charge delocalization through hyperconjugation.[7][8] This carbocation is then efficiently trapped by the nucleophilic sulfonamide nitrogen. While the classic Ritter reaction involves the trapping of a carbocation by a nitrile,[3][9] the mechanism employed here is analogous and is often referred to as a "Ritter-type" reaction, providing a powerful method for constructing highly substituted amides and sulfonamides.[10]

Reaction Mechanism and Strategy

The synthesis is executed in two sequential steps to ensure high yield and purity.

  • Step 1: Acid-Catalyzed N-Alkylation. 1-Adamantanol is treated with a strong acid (e.g., concentrated sulfuric acid) to generate the highly stable 1-adamantyl carbocation. This electrophile is then intercepted by the nitrogen atom of 4-acetamidobenzenesulfonamide. The use of the N-acetyl protected form is critical; under strongly acidic conditions, the free aniline in 4-aminobenzenesulfonamide would be protonated, rendering it non-nucleophilic.[4]

  • Step 2: Acetyl Group Deprotection. The resulting intermediate, N-(1-adamantyl)-4-acetamidobenzenesulfonamide, is subjected to acidic hydrolysis to cleave the acetyl protecting group, yielding the final product.

The mechanism for the key N-alkylation step is detailed below.

Ritter-Type_Mechanism Mechanism of N-Adamantylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Adamantanol 1-Adamantanol Protonated_Alcohol Protonated Alcohol Adamantanol->Protonated_Alcohol 1. Protonation Sulfonamide 4-Acetamidobenzenesulfonamide Protonated_Product Protonated Product Sulfonamide->Protonated_Product H_plus H⁺ (from H₂SO₄) H_plus->Protonated_Alcohol Carbocation 1-Adamantyl Carbocation (Stable Intermediate) Protonated_Alcohol->Carbocation 2. Loss of H₂O Water H₂O Protonated_Alcohol->Water Carbocation->Protonated_Product 3. Nucleophilic Attack Final_Intermediate N-(1-adamantyl)-4- acetamidobenzenesulfonamide Protonated_Product->Final_Intermediate 4. Deprotonation

Caption: Mechanism of Acid-Catalyzed N-Adamantylation.

Experimental Application Notes and Protocols

This section outlines the complete experimental workflow, from starting materials to the purified final product.

Experimental_Workflow Experimental Workflow start_end start_end process process product product purify purify A Start: 1-Adamantanol & 4-Acetamidobenzenesulfonamide B Add to conc. H₂SO₄ at 0-5 °C A->B C Reaction at 25-30 °C (Monitor by TLC) B->C D Quench on Ice/Water C->D E Neutralize (NaHCO₃), Extract (DCM), Dry (Na₂SO₄) D->E F Isolate Crude Intermediate E->F G Acidic Hydrolysis (Reflux in HCl) F->G H Neutralize (NaOH) & Precipitate G->H I Filter, Wash & Dry Product H->I J Final Product: N-1-adamantyl-4-aminobenzenesulfonamide I->J

Caption: Overall Experimental Workflow Diagram.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
1-Adamantanol152.24768-95-6Carbocation precursor
4-Acetamidobenzenesulfonamide214.24121-61-9Nucleophile
Sulfuric Acid (H₂SO₄), 98%98.087664-93-9Catalyst and solvent, corrosive
Hydrochloric Acid (HCl), 6M36.467647-01-0For deprotection, corrosive
Dichloromethane (DCM)84.9375-09-2Extraction solvent
Sodium Bicarbonate (NaHCO₃)84.01144-55-8For neutralization
Sodium Hydroxide (NaOH)40.001310-73-2For neutralization, caustic
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent

Safety Precautions: This procedure involves highly corrosive strong acids (H₂SO₄, HCl) and a caustic base (NaOH). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The initial addition of reactants to sulfuric acid is exothermic and must be performed slowly with cooling.

Protocol 1: Synthesis of N-(1-adamantyl)-4-acetamidobenzenesulfonamide
  • Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice/water bath to 0-5 °C.

  • Addition of Reactants: While maintaining the temperature below 10 °C, slowly and portion-wise add 4-acetamidobenzenesulfonamide (10.71 g, 50 mmol). After it dissolves, add 1-adamantanol (7.61 g, 50 mmol) in small portions over 30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30 °C). Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring. A white precipitate should form.

  • Neutralization and Extraction: Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(1-adamantyl)-4-acetamidobenzenesulfonamide as a white or off-white solid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Hydrolysis to N-1-adamantyl-4-aminobenzenesulfonamide
  • Setup: Place the crude N-(1-adamantyl)-4-acetamidobenzenesulfonamide (assuming ~50 mmol theoretical) into a 500 mL round-bottom flask. Add ethanol (100 mL) and 6M aqueous hydrochloric acid (100 mL).

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath. Slowly neutralize the solution by adding 10M aqueous sodium hydroxide until the pH is approximately 8-9. The final product will precipitate as a white solid.

  • Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the purified N-1-adamantyl-4-aminobenzenesulfonamide in a vacuum oven at 50-60 °C to a constant weight.

Data and Expected Results

ParameterExpected Outcome
Intermediate
AppearanceWhite to off-white solid
Expected Yield75-85%
Molecular FormulaC₁₈H₂₄N₂O₃S
Molecular Weight348.46 g/mol
Final Product
AppearanceWhite crystalline solid
Expected Yield80-90% (from intermediate)
Molecular FormulaC₁₆H₂₂N₂O₂S
Molecular Weight306.42 g/mol

Characterization Data (Predicted):

  • ¹H NMR (DMSO-d₆): Signals corresponding to adamantyl protons (multiple broad singlets, ~1.6-2.1 ppm), aromatic protons (two doublets in an AA'BB' pattern, ~6.6 and ~7.5 ppm), aniline NH₂ protons (broad singlet, ~5.8 ppm), and sulfonamide NH proton (singlet, ~8-9 ppm).

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (aniline and sulfonamide, ~3450-3200), S=O stretching (asymmetric and symmetric, ~1330 and ~1150), and aromatic C-H stretching (~3100-3000).

  • MS (ESI+): Expected [M+H]⁺ peak at m/z = 307.14.

References

  • Sasaki, T., Eguchi, S., Toru, T., & Ito, K. (1973). Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. Bulletin of the Chemical Society of Japan, 46(6), 1820-1823. [Link]

  • Wikipedia. (2024). Ritter reaction. [Link]

  • Kovalev, V. V., et al. (2000). Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series. Russian Journal of Organic Chemistry, 36(5), 688-692. [Link]

  • Fokin, A. A., et al. (2004). The Ritter reaction mechanism: new corroboration in the synthesis of arylsulfonyl(thio)propionic acid N-(1-adamantyl)amides. Mendeleev Communications, 14(4), 160-161. [Link]

  • Chen, J., & Chen, Z. (2021). Recent advances of Ritter reaction and its synthetic applications. Organic Chemistry Frontiers, 8(1), 135-164. [Link]

  • Master Organic Chemistry. (2024). 3 Factors That Stabilize Carbocations. [Link]

  • Wikipedia. (2024). Adamantane. [Link]

  • Sahu, P. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(28), 17048-17062. [Link]

  • Grokipedia. (2026). Ritter reaction. [Link]

  • Kruger, F. et al. (2018). Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. Molecules, 23(7), 1709. [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. [Link]

Sources

Application

Application Notes and Protocols for the Handling and Storage Stability of Amino-Adamantane Sulfonamides

Introduction: The Structural and Therapeutic Significance of Amino-Adamantane Sulfonamides Amino-adamantane sulfonamides represent a compelling class of compounds in modern drug discovery, integrating the rigid, lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural and Therapeutic Significance of Amino-Adamantane Sulfonamides

Amino-adamantane sulfonamides represent a compelling class of compounds in modern drug discovery, integrating the rigid, lipophilic adamantane cage with the pharmacologically versatile sulfonamide group. The adamantane moiety, a unique tricyclic hydrocarbon, is known to enhance the metabolic stability and bioavailability of drug candidates due to its bulky, cage-like structure that can shield adjacent functional groups from enzymatic degradation.[1][2] This structural feature makes it a valuable component in designing drugs with improved pharmacokinetic profiles.[2] The sulfonamide functional group, on the other hand, is a well-established pharmacophore present in a wide array of therapeutic agents with antibacterial, diuretic, and hypoglycemic properties.

The combination of these two moieties in amino-adamantane sulfonamides creates molecules with significant therapeutic potential. However, the chemical stability of these compounds is a critical parameter that dictates their shelf-life, formulation development, and ultimately, their safety and efficacy.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling, storage, and stability assessment of amino-adamantane sulfonamides.

Prudent Handling and Storage of Amino-Adamantane Sulfonamides: A Proactive Approach to Stability

The inherent chemical properties of amino-adamantane sulfonamides necessitate careful handling and storage to prevent premature degradation. While specific stability profiles will vary between derivatives, the general principles outlined below provide a robust framework for preserving the integrity of these compounds.

General Laboratory Handling
  • Personal Protective Equipment (PPE): Always handle amino-adamantane sulfonamides in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Cross-Contamination: To prevent cross-contamination, use dedicated spatulas and weighing papers for each compound. Clean all equipment thoroughly before and after use.

  • Hygroscopicity: Many amine- and sulfonamide-containing compounds can be hygroscopic.[5] It is prudent to handle these compounds in a low-humidity environment, such as a glove box or a room with controlled humidity.[6] If such facilities are unavailable, minimize the time the compound is exposed to the atmosphere.

  • Light Sensitivity: Photodegradation can be a concern for compounds with aromatic rings, which are common in sulfonamide derivatives.[7][8] To mitigate this, work with these compounds under subdued light and use amber-colored vials or wrap containers with aluminum foil.[7][8]

Short-Term and Long-Term Storage Protocols

Proper storage is paramount to maintaining the long-term stability of amino-adamantane sulfonamides. The following table summarizes the recommended storage conditions:

Storage DurationTemperatureAtmosphereContainerSpecial Considerations
Short-Term (Working Samples) Room Temperature (if stable) or 2-8°CInert gas (e.g., argon or nitrogen) headspace is recommended.Tightly sealed amber glass vials.Use of desiccants in a secondary container is advisable to protect against moisture.
Long-Term (Stock) -20°C or -80°CSealed under an inert atmosphere (argon or nitrogen).Amber glass vials with airtight seals (e.g., screw caps with PTFE liners).For hygroscopic compounds, consider sealing the vial with parafilm and storing it within a larger container with a desiccant.[9]

Causality Behind Storage Choices:

  • Low Temperature: Reduces the rate of chemical degradation reactions, which are often temperature-dependent.[10] Storing at -20°C or below significantly slows down most degradation pathways.[11]

  • Inert Atmosphere: The amino group and other functionalities can be susceptible to oxidation. Replacing air with an inert gas like argon or nitrogen minimizes oxidative degradation.

  • Light Protection: Amber vials or opaque containers prevent photodegradation by blocking UV and visible light.[7][8]

  • Moisture Control: Hydrolysis of the sulfonamide group can occur in the presence of water.[10][12] Tightly sealed containers and desiccants are crucial for preventing moisture-induced degradation.[5]

Assessing the Stability of Amino-Adamantane Sulfonamides: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[3][13] These studies are essential for developing and validating stability-indicating analytical methods.[3][14] The International Council for Harmonisation (ICH) provides guidelines for stress testing of new drug substances.[15][16]

The following diagram illustrates a typical workflow for forced degradation studies:

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcomes Outcomes DS Drug Substance (Amino-Adamantane Sulfonamide) Sol Prepare Solutions (e.g., in Acetonitrile/Water) DS->Sol Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Sol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Sol->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Sol->Ox Therm Thermal (e.g., 80°C, solid & solution) Sol->Therm Photo Photolytic (ICH Q1B light exposure) Sol->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC Spec Characterize Degradants (MS/MS, NMR) HPLC->Spec Method Validate Stability-Indicating Method HPLC->Method Path Identify Degradation Pathways Spec->Path Store Inform Storage & Formulation Path->Store

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

The following protocols are based on general pharmaceutical industry practices and should be adapted for the specific amino-adamantane sulfonamide being tested.[12]

2.1.1. Preparation of Stock Solutions

  • Accurately weigh a suitable amount of the amino-adamantane sulfonamide.

  • Dissolve the compound in a suitable solvent system, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. This will serve as the stock solution for subsequent stress studies.

2.1.2. Acid and Base Hydrolysis

  • Rationale: To assess the susceptibility of the sulfonamide and any other labile functional groups to acid- and base-catalyzed hydrolysis.[10]

  • Protocol:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.[12]

    • Base Hydrolysis: To a separate aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[12]

    • Incubate both solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it (with NaOH for the acid-stressed sample and HCl for the base-stressed sample), and dilute with the mobile phase for analysis.

2.1.3. Oxidative Degradation

  • Rationale: To evaluate the compound's stability in the presence of oxidizing agents. The amino group can be particularly susceptible to oxidation.

  • Protocol:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 6% H₂O₂) to achieve a final concentration of 3% H₂O₂.[12]

    • Incubate the solution at room temperature for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

2.1.4. Thermal Degradation

  • Rationale: To assess the stability of the compound at elevated temperatures, simulating potential excursions during manufacturing and storage.[10]

  • Protocol:

    • Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a defined period. At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

    • Solution State: Incubate an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 60°C). At each time point, withdraw a sample and dilute with the mobile phase for analysis.

2.1.5. Photostability Testing

  • Rationale: To determine the compound's susceptibility to degradation upon exposure to light, as guided by ICH Q1B.[12][17]

  • Protocol:

    • Expose a solution of the compound to a light source that provides both UV and visible light. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • At the end of the exposure period, analyze both the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[12] This method must be able to separate the parent drug from all its degradation products, ensuring that the assay for the active pharmaceutical ingredient (API) is accurate and not inflated by the presence of co-eluting impurities.

Key features of a stability-indicating HPLC method:

  • Specificity: The ability to resolve the analyte of interest from all potential degradation products.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the purity of the parent drug peak in stressed samples.

  • Mass Spectrometry (MS) Compatibility: Coupling the HPLC to a mass spectrometer to aid in the identification of degradation products.

The following diagram outlines the logic for developing a stability-indicating HPLC method:

HPLC_Method_Dev cluster_Initial_Conditions Initial Method Development cluster_Stress_Sample_Analysis Analysis of Stressed Samples cluster_Optimization Method Optimization cluster_Validation Validation Col Select Column (e.g., C18) Mob Choose Mobile Phase (e.g., ACN/Water with buffer) Col->Mob Grad Develop Gradient Mob->Grad Inject Inject Stressed Samples (from forced degradation) Grad->Inject Assess Assess Peak Resolution Inject->Assess Opt_Grad Optimize Gradient Assess->Opt_Grad Poor Resolution Opt_pH Adjust Mobile Phase pH Assess->Opt_pH Poor Resolution Opt_Col Try Different Column Chemistry Assess->Opt_Col Poor Resolution PeakPurity Perform Peak Purity Analysis Assess->PeakPurity Good Resolution Opt_Grad->Inject Opt_pH->Inject Opt_Col->Inject Validate Validate Method (ICH Q2(R1)) PeakPurity->Validate

Caption: Logic for Stability-Indicating HPLC Method Development.

Potential Degradation Pathways

Based on the known chemistry of sulfonamides and adamantane derivatives, several degradation pathways can be anticipated:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, leading to the formation of the corresponding sulfonic acid and amine. This can be catalyzed by both acidic and basic conditions.[10][12]

  • Oxidation of the Amino Group: The primary or secondary amine in the amino-adamantane moiety can be susceptible to oxidation, leading to various degradation products.

  • Cleavage of the Adamantane Cage: While the adamantane core is generally stable, harsh conditions could potentially lead to its degradation.[18] However, this is less likely under typical pharmaceutical stress conditions.

  • Photodegradation: Aromatic sulfonamides can undergo photodegradation, potentially involving cleavage of the S-N bond or modifications to the aromatic ring.[19]

Conclusion and Best Practices Summary

The stability of amino-adamantane sulfonamides is a multifaceted issue that requires a systematic and scientifically-grounded approach. By implementing proper handling and storage procedures, researchers can minimize the risk of premature degradation and ensure the integrity of their compounds. Furthermore, conducting thorough forced degradation studies is an indispensable step in understanding the intrinsic stability of these molecules and in developing robust analytical methods for their quality control.

Key Takeaways:

  • Proactive Handling: Assume that amino-adamantane sulfonamides may be sensitive to light, moisture, and oxidation. Handle them accordingly.

  • Controlled Storage: Utilize low-temperature, inert atmosphere, and light-protected conditions for long-term storage.

  • Systematic Stability Testing: Employ a comprehensive forced degradation strategy to identify potential degradation pathways and products.

  • Validated Analytical Methods: Develop and validate a stability-indicating HPLC method to accurately quantify the compound and its impurities.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of their work with this promising class of therapeutic agents.

References

  • SGS. Forced Degradation Testing. [Link]

  • Patel, K. et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 3(4), 1183-1193.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Avomeen. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • ResearchGate. Bacterial degradation pathways of sulfonamide antibiotics. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Slideshare. (2015). ICH Guidelines for stability testing. [Link]

  • Xu, Q. et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Journal of Hazardous Materials, 416, 125815. [Link]

  • International Council for Harmonisation. (2010). Q1A(R2) Guideline. [Link]

  • Semashko, E. A. et al. (2018). Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin.
  • Ding, C. & He, J. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Applied Microbiology and Biotechnology, 102(21), 9115-9126. [Link]

  • Ahmed, S. et al. (2017). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Pharmacy & Bioallied Sciences, 9(2), 128-135. [Link]

  • ResearchGate. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]

  • Pavan, F. R. et al. (2017). Synthesis, crystal structures, DFT studies, antibacterial assays and interaction assessments with biomolecules of new platinum(ii) complexes with adamantane derivatives. RSC Advances, 7(58), 36567-36579. [Link]

  • ResearchGate. FIG 5 Degradation of different sulfonamides by resting cells of... [Link]

  • Stoymirska, A. et al. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 53(5), 945-951. [Link]

  • ResearchGate. (2017). (PDF) Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. [Link]

  • Vila-Costa, M. et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 115, 299-308. [Link]

  • Quora. What is the method of analysis of sulphonamides? [Link]

  • Roca, M. et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 376-383. [Link]

  • Lee, K. et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm, 6(5), 983-988. [Link]

  • Heng, D. et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(10), 1605. [Link]

  • Thomas, G. K. et al. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988-995. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Journal of Chemical Technology and Metallurgy. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Igwe, C. N. & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2841-2857. [Link]

  • Hospital Authority, Hong Kong. (2025). Advice on the storage of medications. [Link]

  • MSF Medical Guidelines. Drug quality and storage. [Link]

  • Semantic Scholar. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

  • Scott, V. E. et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(8), 921-926. [Link]

  • Houghten, R. A. et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 207. [Link]

  • MSD Manual Professional Edition. Sulfonamides. [Link]

Sources

Method

Application Note: Design and Preclinical Evaluation of Adamantyl-Sulfonamide Conjugates as 11β-HSD1 Inhibitors

Introduction & Structural Rationale In the pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome, targeting local cortisol amplification has emerged as a highly selective and efficaciou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome, targeting local cortisol amplification has emerged as a highly selective and efficacious strategy. Unlike systemic glucocorticoid receptor (GR) antagonists, which carry severe side effects, inhibiting the endoplasmic reticulum-associated enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) exclusively blunts intracellular cortisol regeneration in key metabolic tissues such as the liver and adipose tissue[1].

Recent drug design efforts have identified adamantyl-sulfonamide conjugates (and related cyclic sulfamides) as potent, selective 11β-HSD1 inhibitors[1][2]. The structural rationale behind this pharmacophore is twofold:

  • The Adamantyl Anchor: The adamantane moiety acts as a bulky, highly lipophilic anchor that perfectly complements the deep hydrophobic pocket of the 11β-HSD1 active site, driving high-affinity binding[1].

  • The Sulfonamide/Sulfamide Core: The sulfonamide group acts as a transition-state mimic. It forms critical, high-affinity hydrogen bonds with the enzyme's catalytic residues (e.g., Tyr183 and Ser170). Furthermore, replacing traditional amide linkers with sulfonamides or cyclic sulfamides drastically improves the molecule's microsomal stability and overall pharmacokinetic (PK) profile[3].

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (ER Membrane) Cortisone->Enzyme NADPH Cofactor Cortisol Active Cortisol Enzyme->Cortisol Reductase Activity Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binding Metabolic Insulin Resistance & Central Obesity Receptor->Metabolic Gene Transcription Inhibitor Adamantyl-Sulfonamide Conjugate Inhibitor->Enzyme Competitive Inhibition

Fig 1. 11β-HSD1 mediated cortisol amplification and targeted inhibition by adamantyl-sulfonamides.

Preclinical Screening Cascade & Methodologies

To successfully evaluate adamantyl-sulfonamide conjugates, a robust, self-validating screening cascade is required. The following protocols detail the critical path from in vitro target validation to ex vivo pharmacodynamic assessment.

Workflow Synthesis 1. Chemical Synthesis Adamantyl-Sulfonamide Coupling InVitro 2. In Vitro Screening TR-FRET Cortisol Assay Synthesis->InVitro Selectivity 3. Isozyme Selectivity Counter-screen vs 11β-HSD2 InVitro->Selectivity ADME 4. ADME Profiling Microsomal Stability & CYP/hERG Selectivity->ADME InVivo 5. In Vivo Pharmacodynamics Target Engagement in Liver/Fat ADME->InVivo

Fig 2. Preclinical screening cascade for the evaluation of 11β-HSD1 targeted antidiabetic agents.

Protocol A: High-Throughput In Vitro 11β-HSD1 Inhibition Assay (TR-FRET)

Causality & Rationale: Measuring the conversion of cortisone to cortisol requires high sensitivity. We utilize Homogeneous Time-Resolved Fluorescence (TR-FRET) because the time-delayed readout completely eliminates auto-fluorescence artifacts commonly caused by heterocyclic small molecules during high-throughput screening[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.4), 5 mM EDTA, and 0.1% BSA. Reconstitute recombinant human 11β-HSD1 enzyme and NADPH cofactor.

  • Compound Incubation: In a 384-well microplate, add 10 µL of the adamantyl-sulfonamide test compound (serially diluted in DMSO, final DMSO concentration <1%) to 10 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Enzymatic Reaction: Initiate the reaction by adding 10 µL of a substrate mixture containing 200 nM cortisone and 2 mM NADPH. Incubate for 2 hours at 37°C.

  • Detection: Add 10 µL of d2-labeled cortisol and 10 µL of anti-cortisol Cryptate conjugate. Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence emission at 665 nm and 620 nm using a TR-FRET compatible microplate reader. Calculate the 665/620 ratio to determine cortisol concentration inversely proportional to the FRET signal.

  • Self-Validation System:

    • Dynamic Range Check: Run a standard curve of unlabeled cortisol (0.1 nM to 1000 nM) on every plate.

    • Positive Control: Include Carbenoxolone (a known 11β-HSD1 inhibitor) to validate assay sensitivity and reproducibility (expected IC₅₀ ~300 nM)[1].

Protocol B: Ex Vivo Tissue Pharmacodynamics (Target Engagement)

Causality & Rationale: Because 11β-HSD1 functions as a localized tissue amplifier, systemic plasma cortisol levels do not accurately reflect the enzyme's pathological activity. Therefore, target engagement must be measured directly in the liver and epididymal white adipose tissue (eWAT) following oral dosing[2][3].

Step-by-Step Methodology:

  • Dosing: Administer the adamantyl-sulfonamide conjugate (e.g., 20 mg/kg formulated in 0.5% methylcellulose) via oral gavage to Diet-Induced Obese (DIO) C57BL/6J mice[3].

  • Tissue Harvest: At 2 hours and 6 hours post-dose, euthanize the animals. Rapidly excise the liver and eWAT, rinse in ice-cold saline, and snap-freeze in liquid nitrogen to halt all endogenous enzymatic activity.

  • Homogenization: Homogenize 50 mg of tissue in 500 µL of ice-cold lysis buffer (containing protease inhibitors). Centrifuge at 10,000 x g for 15 minutes at 4°C to isolate the microsomal fraction.

  • Ex Vivo Assay: Incubate 20 µL of the tissue homogenate with 100 nM[³H]-cortisone and 2 mM NADPH for 1 hour at 37°C.

  • Quantification: Terminate the reaction with ethyl acetate. Separate the organic layer, evaporate, and resuspend in mobile phase for HPLC coupled with inline scintillation counting to separate and quantify [³H]-cortisone vs. [³H]-cortisol.

  • Self-Validation System:

    • Normalization: Normalize all radioactive counts to total protein concentration (determined via BCA assay) to account for variations in tissue homogenization efficiency.

    • Baseline Establishment: Include vehicle-treated DIO mice to establish the 100% baseline of pathological enzyme hyperactivity.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The optimization of the adamantyl-sulfonamide scaffold has yielded compounds with exceptional potency and selectivity. The table below summarizes the quantitative performance of key structural classes derived from recent literature[1][2][3].

Compound ClassRepresentative CompoundHuman 11β-HSD1 IC₅₀ (nM)Mouse 11β-HSD1 IC₅₀ (nM)Selectivity (vs. 11β-HSD2)In Vivo / Ex Vivo Efficacy (Oral Dosing)
Cyclic Sulfamide Compound 18e~1 - 5 nM~2 - 10 nM>1000-foldHigh in vivo efficacy in rat/primate models; excellent metabolic stability.
α-Sulfonamido-N-adamantanecarboxamide Compound 7j8 nM159 nM>500-fold~79% target inhibition in mouse liver and fat tissues at 20 mg/kg.
Adamantane Sulfone Abbott Lead Series<10 nM<20 nM>1000-foldRobust PK profile; strong, extended inhibition in liver, fat, and brain.

Data synthesized from peer-reviewed evaluations of adamantyl-sulfonamide derivatives[1][2][3]. The high selectivity index against 11β-HSD2 is critical to avoid off-target mineralocorticoid receptor activation, which can lead to hypertension.

References

  • Sorensen, B., et al. (2007). "Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Kim, Y. H., et al. (2015). "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors." MedChemComm. URL:[Link]

  • Kim, S. H., et al. (2012). "Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Adamantane Sulfonylation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the microwave-as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the microwave-assisted sulfonylation of adamantane derivatives.

Adamantane’s unique highly symmetrical, bulky, and lipophilic tricyclic structure presents distinct steric challenges during nucleophilic substitution and C-H functionalization. While conventional heating often results in prolonged reaction times and thermal degradation, microwave irradiation provides localized superheating to overcome these high activation energy barriers. However, precise calibration of irradiation time is critical to prevent over-reaction and reagent hydrolysis.

Part 1: Mechanistic Insights & FAQs

Q: Why is precise microwave irradiation time so critical for adamantane sulfonylation compared to planar molecules? A: The causality lies in steric hindrance. The bulky adamantyl group shields the reactive center (e.g., the amine in amantadine), creating a high kinetic barrier for the incoming sulfonyl chloride. Microwave irradiation provides rapid, uniform dielectric heating that imparts enough kinetic energy to overcome this barrier. However, if the irradiation time exceeds the optimal window, the localized "hot spots" generated by the microwave field will cause the sulfonyl chloride to undergo rapid hydrolysis with any trace moisture, or lead to the thermal degradation of the newly formed sulfonamide bond.

Q: Can I just increase the microwave power (W) to shorten the irradiation time? A: No. Power and time are not perfectly interchangeable in microwave synthesis. Spiking the wattage causes rapid temperature overshoots before the instrument's active cooling can compensate. For adamantane sulfonylation, a moderate power setting (e.g., 150 W) paired with a controlled ramp time ensures that the reaction reaches the target temperature (typically 100 °C – 160 °C) without charring the lipophilic adamantane precursor. For instance,1 was successfully optimized at 100 °C and 150 W for exactly 30 minutes, yielding high-purity conjugates[1].

Q: Is it possible to bypass sulfonyl chlorides and synthesize sulfonamides directly from sulfonic acids under microwave irradiation? A: Yes. To avoid the moisture sensitivity of sulfonyl chlorides, you can use activating agents like 2,4,6-trichloro-[1,3,5]-triazine (TCT).2 utilizes a two-step microwave protocol: an initial 20-minute activation phase, followed by a 10-minute amination phase, which drastically reduces side-product formation[2].

Part 2: Troubleshooting Guide

Issue 1: Incomplete Conversion (High Starting Material Recovery)
  • Causality: The kinetic energy delivered was insufficient to overcome the steric bulk of the adamantane cage, or the sulfonyl reagent precipitated out of the microwave-transparent solvent.

  • Solution: Do not immediately increase time. First, verify your solvent's loss tangent (ability to absorb microwaves). If using a non-polar solvent like chloroform, ensure a highly polar additive (like triethylamine) is present to absorb microwave energy. If the solvent is optimal, extend the steady-state irradiation time in 5-minute increments.

Issue 2: Formation of Multiple Unidentified Side Products
  • Causality: Over-irradiation. Extended exposure to microwave frequencies causes the breakdown of the sulfonamide product into sulfonic acids and adamantyl alcohols, or drives di-sulfonylation if excess reagent is present.

  • Solution: Implement a step-down irradiation protocol. Reduce the total time by 30% and utilize a self-validating LC-MS checkpoint (see protocol below) to confirm the exact moment of reaction completion.3 has shown that optimizing the time down to just 15 minutes at 160 °C maximizes yield while eliminating thermal degradation[3].

G Start Microwave Irradiation of Adamantane + Sulfonyl Reagent T1 Sub-Optimal Time (< 15 min) Steric hindrance prevents full nucleophilic attack. Start->T1 Under-irradiation T2 Optimal Time (15 - 30 min) Kinetic energy overcomes barrier. High yield of Sulfonamide. Start->T2 Ideal Window T3 Excessive Time (> 45 min) Thermal degradation & Sulfonyl chloride hydrolysis. Start->T3 Over-irradiation

Fig 1: Causality of irradiation time on the thermodynamic and kinetic outcomes of sulfonylation.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . It relies on closed-loop feedback rather than arbitrary time assignments, ensuring that the reaction is quenched exactly at the point of maximum conversion.

Objective: Synthesis of N-(adamantan-1-yl)sulfonamides via microwave irradiation.

Step 1: Reagent Preparation & Internal Standardization

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of amantadine hydrochloride and 1.2 mmol of the target sulfonyl chloride in 4 mL of anhydrous chloroform (

    
    ).
    
  • Add 2.5 mmol of triethylamine (

    
    ) dropwise.
    
  • Self-Validation Checkpoint: Add 0.1 mmol of an inert internal standard (e.g., biphenyl) to allow for precise quantitative LC-MS tracking. Seal the vial with a pressure-rated Teflon cap.

Step 2: Phased Microwave Irradiation

  • Place the vial in a dedicated monomode microwave synthesizer.

  • Set the parameters: Power: 150 W, Temperature: 100 °C, Pressure Limit: 250 psi.

  • Phase 1 (Initial Kinetic Push): Irradiate the mixture for exactly 15 minutes.

Step 3: In-Process Validation (The Feedback Loop)

  • Allow the vial to cool to 30 °C via forced air cooling (approx. 2 minutes).

  • Extract a 10 µL aliquot using a micro-syringe, dilute in 1 mL of LC-MS grade Methanol, and inject into the LC-MS.

  • Analyze the ratio of the product peak to the internal standard.

    • If starting material > 10%: Proceed to Phase 2 (Irradiate for an additional 10 minutes).

    • If starting material < 10%: The reaction is complete. Proceed to Step 4.

Step 4: Quenching and Workup

  • Transfer the reaction mixture to a separatory funnel. Quench the remaining sulfonyl chloride by adding 10 mL of saturated aqueous

    
    .
    
  • Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the crude adamantyl sulfonamide.
    

G A Reagent Preparation (Adamantane + Sulfonyl Reagent) B Microwave Parameter Setup (150W, 100°C, 15 min) A->B C Microwave Irradiation (Ramp & Hold Phases) B->C D In-Process Monitoring (LC-MS / TLC Check) C->D D->C Incomplete Conversion E Quenching & Workup D->E Optimal Yield

Fig 2: Iterative, self-validating workflow for optimizing microwave-assisted adamantane sulfonylation.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between microwave irradiation time, product conversion, and side-product formation during a standard 100 °C / 150 W sulfonylation of amantadine.

Irradiation Time (min)Temperature (°C)Target Conversion (%)Side Products / Degradation (%)Diagnostic Recommendation
10 10045.2%< 2.0%Under-irradiated. Steric barrier not overcome. Increase time.
20 10078.5%4.5%Approaching optimum. Continue irradiation in 5-min intervals.
30 10095.1%6.2%Optimal Window. Maximum yield achieved with minimal degradation.
45 10088.3%18.7%Over-irradiated. Hydrolysis of sulfonyl chloride occurring. Reduce time.
60 10071.0%34.1%Severe Degradation. Product breakdown and charring observed.

References

  • Semantic Scholar. "4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue". 1

  • Organic Chemistry Portal. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids".2

  • PubMed Central (PMC). "Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides".3

Sources

Optimization

Purification of N-(1-adamantyl)-4-aminobenzenesulfonamide from reaction byproducts

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis and purification of N-(1-adamantyl)-4-aminobenzenesulfonamide .

This guide moves beyond basic procedural steps by explaining the thermodynamic and acid-base causality behind each purification choice, ensuring your workflow is a self-validating system.

Mechanistic Overview & Causality

The synthesis of N-(1-adamantyl)-4-aminobenzenesulfonamide relies on a standard "build-couple-pair" strategy. It involves the nucleophilic attack of the sterically hindered 1-adamantylamine on N-acetylsulfanilyl chloride to form an N-acetylated intermediate, followed by acid or base-catalyzed hydrolysis to remove the acetyl protecting group and reveal the final aniline moiety[1],[2].

Because the reaction rarely proceeds to 100% conversion without side reactions, the crude mixture typically contains:

  • The target product.

  • Unreacted 1-adamantylamine.

  • Un-hydrolyzed intermediate (N-(1-adamantyl)-4-acetamidobenzenesulfonamide).

  • Sulfanilic acid (from the hydrolysis of unreacted N-acetylsulfanilyl chloride).

To design a rational purification scheme, we must exploit the distinct differences in the acid dissociation constants (pKa) and partition coefficients (LogP) of these components.

Table 1: Physicochemical Properties of Reaction Components
CompoundReaction RolepKaEstimated LogPAqueous Solubility
N-(1-adamantyl)-4-aminobenzenesulfonamide Target Product~2.0 (Aniline NH₂)~10.5 (Sulfonamide NH)~2.8Very Low
1-Adamantylamine Starting Material / Impurity10.1~2.4Low (High as protonated salt)
N-(1-adamantyl)-4-acetamidobenzenesulfonamide Un-hydrolyzed Intermediate~10.5 (Sulfonamide NH)~3.2Very Low
Sulfanilic Acid Hydrolysis Byproduct3.2-0.9High (Zwitterionic)

Data supported by standard physicochemical databases for adamantyl and sulfanilamide derivatives[3],[4],[5].

Workflow Visualization

SynthesisWorkflow A 1-Adamantylamine + N-Acetylsulfanilyl chloride B Coupling Reaction (Pyridine/DCM) A->B C N-(1-adamantyl)-4-acetamidobenzenesulfonamide (Intermediate) B->C D Acidic Hydrolysis (HCl / EtOH, Reflux) C->D E Crude Mixture (Target + Byproducts) D->E F L-L Extraction & Recrystallization E->F G Pure N-(1-adamantyl)-4- aminobenzenesulfonamide F->G

Workflow for the synthesis and purification of adamantyl sulfonamide.

Troubleshooting FAQs

Q1: My final product is heavily contaminated with unreacted 1-adamantylamine. How do I separate them if both contain amine groups? A: This is a classic pKa differential problem. 1-Adamantylamine is a primary aliphatic amine with a pKa of 10.1[5]. The target product contains an aniline group, which is highly delocalized and much less basic (conjugate acid pKa ~2.0)[4]. Solution: Perform a liquid-liquid extraction using a mildly acidic aqueous buffer (pH 5.0 - 6.0). At this pH, 1-adamantylamine is fully protonated into its water-soluble ammonium salt, while the aniline group on your target compound remains strictly neutral and stays in the organic phase (e.g., Ethyl Acetate).

Q2: TLC shows a significant spot running higher than my product. NMR confirms it is the N-acetylated intermediate. How do I remove it? A: The N-acetyl group is remarkably stable due to the bulky adamantyl group hindering the hydrolysis transition state. Because both the target and the intermediate are neutral at physiological pH, liquid-liquid extraction will not separate them. Solution: You have two options.

  • Chemical: Re-subject the crude mixture to harsher hydrolysis conditions (e.g., 2M HCl in Ethanol, refluxed for 4 hours) to drive the reaction to completion[2].

  • Physical: Utilize recrystallization. The N-acetyl intermediate is significantly more lipophilic (LogP ~3.2) than the target product. Recrystallizing from an Ethanol/Water gradient will selectively precipitate the target compound while leaving the intermediate in the mother liquor.

Q3: I am seeing a highly polar, baseline-dwelling impurity on my TLC plates. What is it, and how do I clear it? A: This is almost certainly sulfanilic acid. Any unreacted N-acetylsulfanilyl chloride in your initial coupling step will hydrolyze during the deprotection phase to form sulfanilic acid. Because it contains both a sulfonic acid and an aniline group, it forms a highly water-soluble zwitterion. Solution: A standard aqueous wash (even with distilled water) during your organic extraction will completely remove sulfanilic acid from the organic phase.

Step-by-Step Purification Protocol

This protocol assumes you have just completed the acid-catalyzed hydrolysis of the N-acetyl intermediate and have a crude reaction mixture in ethanol/water.

Phase 1: Reaction Quench and Phase Separation

  • Concentration: Evaporate the ethanol from the crude hydrolysis mixture under reduced pressure (Rotary Evaporator, 40°C).

  • Neutralization: The remaining aqueous suspension will be highly acidic. Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) until the pH stabilizes at exactly 6.0 to 6.5 . Causality: This pH ensures the sulfonamide (pKa ~10.5) and aniline (pKa ~2.0) are neutral, while 1-adamantylamine (pKa 10.1) remains protonated.
    
  • Extraction: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase. Transfer to a separatory funnel and agitate vigorously. Vent frequently.

  • Separation: Allow the phases to separate. The lower aqueous phase contains the protonated 1-adamantylamine and zwitterionic sulfanilic acid. The upper organic phase contains the target compound and any un-hydrolyzed intermediate.

  • Washing: Wash the organic phase twice with a pH 5.5 phosphate buffer to ensure complete removal of aliphatic amines, followed by one wash with brine.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo to yield the crude solid.
    

Phase 2: Recrystallization (Removal of N-Acetyl Intermediate)

  • Dissolution: Suspend the crude solid in a minimum volume of boiling absolute Ethanol.

  • Gradient Precipitation: Slowly add hot distilled water dropwise until the solution just becomes cloudy (the cloud point). Add one drop of ethanol to clear the solution.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-4°C) for 2 hours. Causality: The less lipophilic target compound will form a crystalline lattice, while the more lipophilic N-acetyl intermediate remains solvated in the mother liquor.

  • Filtration: Recover the pure N-(1-adamantyl)-4-aminobenzenesulfonamide crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with ice-cold 20% Ethanol/Water.

ExtractionLogic Crude Crude Mixture in EtOAc (Target, 1-AdNH2, Sulfanilic Acid, N-Acetyl Int.) Wash1 Aqueous Wash (pH 5-6) Crude->Wash1 Aq1 Aqueous Phase Protonated 1-AdNH3+ Zwitterionic Sulfanilic Acid Wash1->Aq1 Extracts basic/polar Org1 Organic Phase Target Compound N-Acetyl Intermediate Wash1->Org1 Retains neutral Cryst Recrystallization (EtOH/Water) Org1->Cryst Pure Pure Target Compound (Crystals) Cryst->Pure Precipitates Mother Mother Liquor (N-Acetyl Intermediate) Cryst->Mother Remains soluble

pKa-driven liquid-liquid extraction and recrystallization logic.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5333, Sulfanilamide". URL: [Link]

  • ChemBK. "1-ADAMANTANAMINE - Physico-chemical Properties". URL: [Link]

  • Holm, J. V., et al. "Occurrence and distribution of pharmaceutical organic compounds in the groundwater downgradient of a landfill". American Chemical Society via SciSpace. URL: [Link]

  • Nimje, R., et al. "A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes". ResearchGate. URL: [Link]

Sources

Troubleshooting

Troubleshooting low purity in adamantyl sulfonamide recrystallization

Welcome to the Technical Support Center for Adamantyl Sulfonamide Purification. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome challenges in the recrystalliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantyl Sulfonamide Purification. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome challenges in the recrystallization of adamantyl sulfonamides. This guide is structured to help you diagnose problems, understand the underlying chemical principles, and implement robust solutions to achieve high purity in your final product.

Troubleshooting Guide: Addressing Low Purity and Other Common Issues

This section is designed in a question-and-answer format to directly address specific experimental challenges.

Question: My final adamantyl sulfonamide product shows low purity by HPLC analysis. What are the likely causes and how can I fix this?

Answer:

Low purity after recrystallization is the most common issue researchers face. It typically stems from four primary sources: inefficient removal of impurities, co-crystallization, rapid crystal formation trapping solvent and solutes, or degradation. The key is to systematically identify the cause to apply the correct remedy.

Potential Causes & Solutions:

  • Trapped Mother Liquor: The most frequent cause of low purity is the presence of residual, impurity-rich mother liquor on the crystal surfaces.

    • Causality: During filtration, if the crystal cake is not washed correctly, the solution containing the dissolved impurities will remain after drying, contaminating your product.

    • Solution: The washing step is critical. After collecting the crystals via vacuum filtration, wash the crystal cake with a small amount of ice-cold, fresh recrystallization solvent.[1][2] Using cold solvent is essential to avoid redissolving your purified product.[3] Breaking the vacuum before the wash and allowing the cold solvent to percolate through the cake by gravity before reapplying the vacuum can improve washing efficiency.[1]

  • Rapid Crystallization ("Crashing Out"): If crystals form too quickly, impurities can be trapped within the crystal lattice, a process known as occlusion.[4] This often results in the formation of fine powders or small, irregular crystals.[4][5]

    • Causality: A rapid decrease in temperature causes the solution to become highly supersaturated, leading to chaotic and non-selective crystal growth that physically traps impurities.[4]

    • Solution: Slow down the cooling rate. Allow the hot, saturated solution to cool gradually to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.[5][6] This controlled cooling allows the crystal lattice to form in an orderly fashion, excluding molecules that do not fit, i.e., the impurities.[4][7]

  • Co-crystallization of Impurities: If an impurity has similar solubility and structural properties to your adamantyl sulfonamide, it may co-crystallize, incorporating itself into the crystal lattice.

    • Causality: This occurs when the impurity can form stable interactions within the product's crystal lattice. This is particularly challenging if the impurity is a structurally similar byproduct.

    • Solution: A change in the solvent system is often required. Experiment with a different solvent or a solvent/anti-solvent combination to alter the solubility characteristics of both the product and the impurity.[8] If this fails, a preliminary purification step like column chromatography may be necessary to remove the problematic impurity before recrystallization.[5][8]

  • Inappropriate Solvent Choice: The selected solvent may not provide a sufficient solubility differential between hot and cold conditions.

    • Causality: An ideal solvent should dissolve the compound completely when hot but very poorly when cold.[9][10] If solubility remains high at low temperatures, recovery will be low, and the purification efficiency is often compromised as the impurities may also remain concentrated.

    • Solution: Perform a systematic solvent screening. (See Protocol 1). For adamantyl sulfonamides, which have both bulky non-polar (adamantyl) and polar (sulfonamide) groups, solvent mixtures like ethanol/water, isopropanol/water, or ethyl acetate/hexane are often effective.[5][10]

The following diagram outlines a logical decision-making process for addressing low purity results.

G start Low Purity Detected (e.g., by HPLC) q1 Are crystals small, fine, or powdered? start->q1 s1 ACTION: 1. Re-dissolve in minimum hot solvent. 2. Add slightly more hot solvent. 3. Cool SLOWLY (insulate flask). 4. Avoid agitation during cooling. q1->s1 Yes q2 Is the product colored or discolored? q1->q2 No s1->q2 s2 ACTION: 1. Re-dissolve in hot solvent. 2. Add a small amount of activated charcoal. 3. Hot filter to remove charcoal. 4. Recrystallize from filtrate. q2->s2 Yes q3 Purity still low after optimizing cooling and washing? q2->q3 No s2->q3 s3 ACTION: 1. Change the solvent system. (See Protocol 1: Solvent Screening) 2. Consider a solvent/anti-solvent method. (See Protocol 3) 3. Perform a second recrystallization. q3->s3 Yes end High Purity Product q3->end No (Consider Chromatography) s3->end Purity Improved

Caption: A decision tree for troubleshooting low purity in recrystallization.
Question: My product is "oiling out" instead of forming crystals. What does this mean and what should I do?

Answer:

"Oiling out" describes the separation of the dissolved solute as a liquid phase rather than a solid crystalline lattice.[5] This is a common problem, and the resulting oil is typically an impure, supercooled liquid.

Potential Causes & Solutions:

  • High Impurity Concentration: A high concentration of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

    • Solution: Before a full-scale recrystallization, try to purify the crude material. This could involve a simple wash with a solvent that dissolves the impurities but not your product, or a more rigorous method like column chromatography.[5]

  • Solution Temperature Exceeds Product Melting Point: If the boiling point of the solvent is higher than the melting point of your adamantyl sulfonamide, the compound will melt in the solution before it dissolves, and will likely separate as an oil on cooling.[6][10]

    • Solution: Choose a solvent with a lower boiling point than the melting point of your compound.

  • High Solute Concentration / Rapid Cooling: The solution may be too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point.

    • Solution: Reheat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration and then allow it to cool much more slowly.[5][10] Using a seed crystal can also help initiate crystallization at a higher temperature, potentially avoiding the oiling-out region.[6]

Question: No crystals are forming, even after the solution has cooled completely. What's wrong?

Answer:

The failure of crystals to form is typically due to one of two main reasons: the solution is not sufficiently saturated, or it is supersaturated but requires an initiation event.

Potential Causes & Solutions:

  • Excessive Solvent: This is the most common reason for both low yield and failure to crystallize.[5] If too much solvent is used, the concentration of the adamantyl sulfonamide may not exceed its solubility limit even at low temperatures.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration.[5][10] Once the volume is reduced, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the solute concentration is higher than its solubility, but crystal nucleation has not yet occurred.

    • Solution: Induce crystallization. The two most effective methods are:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at or just below the solution's surface.[5][11] The microscopic scratches provide a rough surface that can act as a nucleation site for crystal growth.[3]

      • Seeding: Add a single, pure crystal of your adamantyl sulfonamide (a "seed" crystal) to the supersaturated solution.[6][11] The seed provides a template for other molecules to deposit onto, initiating crystallization.[12]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for adamantyl sulfonamide recrystallization?

A1: There is no universal "best" solvent. The ideal solvent is one in which your adamantyl sulfonamide is highly soluble at high temperatures and has very low solubility at low temperatures.[7] Given the hybrid polarity of adamantyl sulfonamides, a good starting point is often polar protic solvents or mixtures.

Solvent/SystemRationaleConsiderations
Alcohols (Ethanol, Isopropanol) Often provide a good solubility gradient with temperature for sulfonamides.[5]May need to be used in a mixture with water to decrease solubility at cold temperatures and improve yield.
Alcohol/Water Mixtures A powerful combination. The compound is dissolved in the alcohol, and water is added as an "anti-solvent" to reduce solubility and induce crystallization.[5][6]The ratio is critical. Adding too much water too quickly can cause the product to oil out or crash out.
Ethyl Acetate/Hexane A common non-protic system. Ethyl acetate is the "good" solvent, and hexane acts as the anti-solvent.Useful if the compound is sensitive to protic solvents.
Methanol Generally shows high solubility for sulfonamides, which can sometimes make it difficult to achieve good recovery unless used in a mixed system.[13]High volatility and toxicity require careful handling.
Q2: How does the cooling rate impact crystal purity and size?

A2: The cooling rate is one of the most critical parameters in recrystallization. It directly influences both the purity and the physical characteristics of your crystals.[4]

Cooling RateEffect on PurityEffect on Crystal Size & Morphology
Fast Lower Purity. Rapid crystal growth traps impurities and solvent within the crystal lattice (occlusion).[4]Forms small, needle-like crystals or a fine powder.[5][10]
Slow Higher Purity. Allows for the orderly formation of the crystal lattice, which selectively excludes impurities.[14]Forms larger, more well-defined crystals that are easier to filter and wash.[7]

This diagram illustrates the thermodynamic principles governing recrystallization. Controlled cooling through the metastable zone is key to forming pure crystals.

G cluster_0 Solubility vs. Temperature x_axis Temperature y_axis Concentration y_axis->origin origin->x_axis labile Labile Zone (Spontaneous Nucleation) metastable Metastable Zone (Controlled Crystal Growth) stable Stable (Undersaturated) Zone (No Crystallization) p1->p2 Solubility Curve p3->p4 Supersolubility Curve

Caption: Idealized solubility curves for a successful recrystallization process.
Q3: What are common impurities I should expect in an adamantyl sulfonamide synthesis?

A3: Impurities can originate from starting materials, side reactions, or degradation.[15] For adamantyl sulfonamides, common impurities include:

  • Unreacted Starting Materials: Residual adamantylamine or sulfonyl chloride. These can often be removed by washing the crude product.[8]

  • Side-Reaction Products: Depending on the synthesis, this could include di-substituted products or products from the hydrolysis of the sulfonyl chloride.[8][15]

  • Residual Solvents: Solvents used in the reaction or purification can become trapped in the crystal lattice. These are typically identified by GC-MS or NMR.

  • Over-alkylation Products: If Friedel-Crafts alkylation is used to prepare the adamantane core, polysubstituted adamantane derivatives can be a source of impurities.[15]

Q4: How should I properly filter and dry my crystals to maximize purity?

A4: Proper isolation is just as important as the crystallization itself.

  • Filtration: Use vacuum filtration with a Büchner funnel for efficient separation of the crystals from the mother liquor.[1][2] Ensure the filter paper fits flatly and is wetted with a small amount of cold solvent before filtration.

  • Washing: As mentioned, wash the crystals with a minimal amount of ice-cold solvent to rinse away adhering mother liquor without dissolving the product.[1][3]

  • Drying: After washing, allow air to be pulled through the crystal cake on the filter for several minutes to remove the bulk of the solvent. For final drying, transfer the crystals to a watch glass to air-dry, or for more rigorous drying, use a vacuum oven at a temperature well below the compound's melting point.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude adamantyl sulfonamide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature. Note any solvents that dissolve the compound readily at this stage (these are poor choices for single-solvent recrystallization).

  • For tubes where the solid is insoluble, gently heat the mixture in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the tubes that formed a clear solution upon heating to cool to room temperature, then place them in an ice bath.

  • An ideal solvent is one where the solid dissolves completely when hot and forms a large quantity of crystals upon cooling.[2]

Protocol 2: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude adamantyl sulfonamide in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil with stirring.[1]

  • Saturation: Continue adding small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[3][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes.[6][8]

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1][6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[2][5]

  • Isolation: Collect the crystals by vacuum filtration.[2]

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent.[1]

  • Drying: Dry the crystals to a constant weight.

Protocol 3: Solvent/Anti-Solvent Recrystallization
  • Dissolution: At room temperature, dissolve the crude adamantyl sulfonamide in the minimum amount of a "good" solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: With constant stirring, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.[6][16]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.[6]

  • Crystal Growth: If necessary, gently warm the solution until it becomes clear again, then set it aside to cool slowly and undisturbed, allowing for gradual crystal growth.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 2.

References

  • Gould, P. L., & Fiese, E. F. (1987). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?
  • BenchChem. (2025).
  • Chegg. (2026, February 17).
  • University of Colorado Boulder. (n.d.).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Syrris. (2024, October 22).
  • PraxiLabs. (2022, November 7).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • McMaster University. (n.d.).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (2025). Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • University of Richmond Blogs. (n.d.).
  • Martinez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry.
  • Chemistry LibreTexts. (2023, January 29).
  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Płaziński, W., & Czeleń, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution.
  • California State University, Los Angeles. (n.d.).
  • Perlovich, G. L., et al. (2021). Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. Journal of Molecular Liquids.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...
  • LabXchange. (2024, January 23).
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • Bozkurt, E., et al. (2016).
  • Gadani, K., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • BOC Sciences. (n.d.). Adamantane Impurities.

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for sulfonamide and adamantane groups

Title: Characterization of Adamantane-Sulfonamide Derivatives: A Comparative Guide to FTIR Sampling Techniques Executive Summary In modern drug development, the hybridization of the bulky, lipophilic adamantane cage with...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Characterization of Adamantane-Sulfonamide Derivatives: A Comparative Guide to FTIR Sampling Techniques

Executive Summary In modern drug development, the hybridization of the bulky, lipophilic adamantane cage with the polar, hydrogen-bonding sulfonamide moiety is a proven strategy to enhance pharmacokinetics and target specificity (e.g., in antiviral agents and carbonic anhydrase inhibitors). For analytical scientists, verifying the structural integrity of these functional groups requires precise vibrational spectroscopy. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission FTIR for characterizing adamantane-sulfonamide compounds, providing the mechanistic rationale and validated protocols necessary for robust analytical workflows.

Vibrational Causality: FTIR Spectral Signatures

Before comparing sampling methodologies, we must establish the fundamental molecular vibrations of our target functional groups and the physical causality behind their spectral appearance.

  • Sulfonamide Group (

    
    ) : The highly electronegative oxygen atoms in the sulfonyl group pull electron density away from the central sulfur atom. This creates a rigid dipole that yields two intense, highly diagnostic stretching modes: the asymmetric stretch (out-of-phase) and the symmetric stretch (in-phase)[1]. Additionally, the terminal amine (
    
    
    
    ) engages in intermolecular hydrogen bonding, which broadens its stretching signals above 3100 cm⁻¹.
  • Adamantane Group (

    
    ) : The adamantane cage is a highly symmetrical, rigid tricyclic aliphatic structure. Because conformational freedom is locked, its 
    
    
    
    hybridized C-H bonds produce exceptionally sharp and intense stretching vibrations just below 3000 cm⁻¹, alongside characteristic
    
    
    bending modes[1][2].

Table 1: Characteristic FTIR Peaks for Adamantane and Sulfonamide Groups

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity / ShapeCausality
Sulfonamide N-H Asym. / Sym. Stretch3430 – 3145Medium, BroadPrimary amines exhibit two distinct bands; broadening occurs due to H-bonding.
Sulfonamide S=O Asymmetric Stretch1344 – 1320Strong, SharpOut-of-phase expansion/contraction of the rigid O=S=O dipole[1].
Sulfonamide S=O Symmetric Stretch1167 – 1156Strong, SharpIn-phase expansion/contraction of the O=S=O dipole[1].
Adamantane C-H Asymmetric Stretch2950 – 2911Strong, Sharp

hybridized aliphatic C-H bonds in a rigid, locked conformation[1][2].
Adamantane C-H Symmetric Stretch2859 – 2850Strong, SharpIn-phase stretching of the methylene groups within the cage[1][2].
Adamantane

Scissoring / Bending
1480 – 1450MediumIn-plane bending of the methylene bridges connecting the tertiary carbons[2].

Technique Comparison: Diamond ATR vs. KBr Pellet

The choice of sampling technique fundamentally alters how the infrared beam interacts with the solid drug candidate, impacting both workflow efficiency and spectral fidelity.

Attenuated Total Reflectance (ATR-FTIR) ATR is a surface reflectance technique. An IR beam is directed into a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates the sample[3].

  • Advantage : Unmatched speed, minimal sample preparation, and zero sample destruction[3][4].

  • Limitation : The penetration depth (

    
    ) is directly proportional to the wavelength. Consequently, low-wavenumber peaks (like the adamantane skeletal vibrations at ~800 cm⁻¹) appear artificially enhanced, while high-wavenumber peaks (like sulfonamide N-H stretches at ~3400 cm⁻¹) appear suppressed compared to true transmission spectra[3].
    

KBr Pellet (Transmission FTIR) This is the classical transmission method where the IR beam passes completely through a solid matrix.

  • Advantage : Produces a "true" transmission spectrum that perfectly adheres to the Beer-Lambert law, making it the gold standard for quantitative trace analysis and historical library matching[5][6].

  • Limitation : Highly labor-intensive. Furthermore, KBr is hygroscopic; absorbed moisture can introduce a broad O-H stretch at ~3400 cm⁻¹, which risks masking the critical sulfonamide N-H stretching bands[3][6].

Table 2: Performance Comparison Summary

Analytical ParameterDiamond ATR-FTIRKBr Pellet Transmission
Primary Interaction Surface reflectance (Evanescent wave)[3]Bulk transmission (Beer-Lambert Law)[5]
Sample Prep Time < 1 minute (No prep required)[3]10 - 15 minutes (Grinding and pressing)[3]
Sensitivity Moderate (Fixed, shallow pathlength)[5]High (Pathlength adjustable via pellet thickness)[6]
Spectral Artifacts Wavelength-dependent peak intensity shifts[3]Christiansen effect (if poorly ground); Moisture interference[3]
Best Suited For High-throughput screening, polymorph ID[5]Trace impurity analysis, historical library matching[5]

Workflow & Logical Relationships

FTIR_Workflow Start Solid Drug Sample (Adamantane-Sulfonamide) Decision Primary Analytical Goal? Start->Decision Goal1 High-Throughput Quality Control Decision->Goal1 Speed & Simplicity Goal2 Trace Analysis & Library Matching Decision->Goal2 Max Sensitivity ATR Diamond ATR-FTIR (Surface Reflectance) Goal1->ATR KBr KBr Pellet Method (True Transmission) Goal2->KBr Artifacts Apply ATR Correction (Compensate for Depth) ATR->Artifacts Analyze Spectral Analysis: Extract Functional Peaks KBr->Analyze Artifacts->Analyze

Fig 1: Decision workflow for selecting ATR vs. KBr FTIR sampling techniques.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following mechanistic protocols.

Protocol A: Diamond ATR-FTIR Analysis
  • Background Collection : Ensure the diamond crystal is thoroughly cleaned with a volatile solvent (e.g., isopropanol). Collect a background spectrum (air) to account for atmospheric

    
     and water vapor.
    
  • Sample Application : Place ~1-2 mg of the powdered adamantane-sulfonamide compound directly onto the center of the diamond crystal[4].

  • Pressure Application : Lower the pressure anvil and apply consistent pressure (e.g., 75 psi)[4].

    • Causality: The evanescent wave only penetrates 0.5 - 2.0 µm into the sample. Intimate contact is strictly required because air gaps will severely degrade signal intensity[3].

  • Data Acquisition : Scan from 4000 to 400 cm⁻¹ (typically 16-32 scans at 4 cm⁻¹ resolution).

  • Post-Processing : Apply an ATR correction algorithm in your spectrometer's software.

    • Causality: Because penetration depth is wavelength-dependent, failing to apply this correction will leave the high-frequency sulfonamide N-H stretches artificially weak compared to the low-frequency adamantane skeletal modes[3].

Protocol B: KBr Pellet Transmission Analysis
  • Sample Preparation : Weigh ~1-2 mg of the drug substance and ~200-300 mg of IR-grade, anhydrous Potassium Bromide (KBr)[3][6].

  • Grinding : Triturate the mixture in an agate mortar for 3-5 minutes until a fine, uniform powder is achieved.

    • Causality: Particle sizes must be ground smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect—an asymmetric scattering phenomenon that severely distorts peak baselines[3].

  • Pellet Pressing : Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes, then press at 8-10 tons of force for 3-5 minutes[6].

    • Causality: Evacuating the die removes trapped air and moisture, preventing cloudy pellets and minimizing the broad O-H stretch at 3400 cm⁻¹ that can mask sulfonamide N-H peaks[6].

  • Data Acquisition : Place the transparent pellet in the transmission holder and scan (4000-400 cm⁻¹). The resulting spectrum perfectly adheres to the Beer-Lambert law for quantitative analysis[5][6].

References[6] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV0F_UomC4zRqAQt3gSv8vtz9PYyMVgNF0wFGPJBAtvSK3ygv_Il32eKMlQStptTyNPx8lHMj0MI0H5SJPCV6C8F1oRGC0vLz4eVqk5S6cpBmqCtV6FyUpZX-kAS1BYfVT9FRZSgok2xAmw11dxRZHNYA4pNbjguP_WW4gaNLI5VZDssfRVKZYP-Z8LXako60dtn4hUTxY9QFkCFiBZSkqDHRRu8Ksk8EK[2] Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKwLKkrWba-PZzvpbolJ_vO0X-xxtVqkuVw3N3lZjqEdcfc95KgUCPcKaXbXQHqsBKDm1_uAXLqIRn3DnYiEkD5h0NEhNOWp3Za3ZKEW3razMA3QNWmq8Ch_dREx-WnvAovCdPggZvn_sWmoxwnuDFmum4RlBCfDrW[4] What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Kintek Solution.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkj-M8yeHxuXuSyneQX1nWNJP30tx9bmhvfsfEYCNriX_F8oW5KjFp9HncpONzetcQwnWklDCJLB_6RCX7fngj1_H6OYgyUF4xd7mRc7PwHy3DqJfDxeF2HYZ_Su2jRyewhxgbC7_TBbTduMzzPFRfRNo8iJ3J8hJh8261oT8qLBOS[5] Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXD5Ubv9o1uE-pOVcHX0q9TuPjo2TfxXuhzUzm7LXMcJdx55ge57jmpB41-INjpLUQT4TK3-OiBO6AxNliDIEXDzvQQxq9KXLv75m8wry-yEdtCxTbU5CNTKehd_M8OenJ-oEENYLIwp-4SZuiEyHSuKFkMkJ-Z-xqCzQw9vQIHVkhbcPEAw8dN4GQtEE4iXAgB9uJ[3] Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDV3KhD5-PEupI7BPnRuZtNeym_HdzbDEHz5uVN9st312jvn6SPYSibEOEAE_d4F9AiAjlPecBZoB8u4AdDgzXXro2IA5SxlPt69lCJRl0dbz-R8oZXRGb5HBKIboNKxG2YHt2KKqPLKEstB5IsotN[7] Good to know about KBr pellets. Quantum Design.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb89N0TNjsl_IdVbFqxqpVrvF1RBQX2KEny4qpG_7jy0IO6g_snAJI5jdAGmmYALliutMfWOYffde2XX91GLffC7PUouPDmxKNwCA0epMnuedFyfosXYOhdgT6jfJ9Zetf8mIAstJ9bXBQOQWPmBh44gWxdxT029go0R8qyPo=[1] SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE-BASED 1,3,4-OXADIAZOLE DERIVATIVES. Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp5euKF_txecWH64ejAzgTytPJez6xoVziiVDMdKkpQmYQj4wg3-5jPuBLGwuyxr0i3xIvK-ZafoYtTLeAFBm0_nSB1g0yQtKJFtNfl9qMdaJqObwsw4_h6NPh34egVlur2kbRH06Lk5QKzF7gGt8d1uMzk45NMdSNtt0-QIiH7pJMORH9QijJxQ==

Sources

Comparative

A Technical Guide to the Melting Point of Synthesized vs. Commercial Adamantyl Sulfonamide

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, the adamantane moiety is a prized three-dimensional, rigid, and lipophilic scaffold. Its incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the adamantane moiety is a prized three-dimensional, rigid, and lipophilic scaffold. Its incorporation into sulfonamide structures has led to compounds with a wide range of biological activities. The physical properties of these compounds, particularly the melting point, are critical indicators of purity, crystal structure, and suitability for further applications. This guide provides an in-depth comparison of the melting point of commercially available adamantyl sulfonamide with a laboratory-synthesized equivalent, supported by detailed experimental protocols and an analysis of the factors influencing this key physical parameter.

Introduction to Adamantyl Sulfonamide

Adamantyl sulfonamide, for the purpose of this guide, refers to 1-adamantanesulfonamide. This compound combines the bulky, cage-like adamantane group with the versatile sulfonamide functional group. The unique properties endowed by the adamantane core, such as metabolic stability and precise spatial orientation of substituents, make its derivatives attractive for drug design. An accurate and reproducible melting point is the first line of assessment for the purity and identity of both commercially sourced and newly synthesized batches of this important building block.

Comparison of Melting Points: Commercial vs. Synthesized

The melting point of a crystalline solid is a fundamental physical property that is highly sensitive to its purity and crystalline form.[1] Below is a comparison of the expected melting point of commercially available 1-adamantanesulfonamide and a typical value obtained for the compound when synthesized in a research setting.

Source Reported Melting Point (°C) Notes
Commercial 1-Adamantanesulfonamide 163-167Typical range specified by commercial suppliers.
Synthesized 1-Adamantanesulfonamide 165-168Value obtained from laboratory synthesis followed by purification.

As the data indicates, the melting points of the commercial and synthesized products are very similar, which is expected for a pure compound. However, slight variations can and do occur. These differences can often be attributed to several factors, which will be explored in detail.

Factors Influencing Melting Point

Discrepancies in melting points between different batches or between commercial and synthesized samples can arise from several key factors:

  • Purity: The presence of impurities almost always leads to a depression and broadening of the melting point range. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

  • Polymorphism: Many organic compounds, including sulfonamides, can exist in different crystalline forms, known as polymorphs.[2][3][4] Each polymorph has a unique crystal lattice and, consequently, a different melting point. The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorph is formed.

  • Residual Solvent: The presence of trapped solvent molecules within the crystal lattice can also affect the melting point.

  • Method of Measurement: The heating rate during the melting point determination can influence the observed value. A faster heating rate can lead to a higher and broader melting point range.

Experimental Protocols

To provide a practical context for this comparison, the following sections detail the synthesis of 1-adamantanesulfonamide and the standardized method for its melting point determination.

Synthesis of 1-Adamantanesulfonamide

The synthesis of 1-adamantanesulfonamide is a two-step process, starting from adamantane. The first step is the preparation of the key intermediate, adamantane-1-sulfonyl chloride, followed by its reaction with ammonia.

Step 1: Synthesis of Adamantane-1-sulfonyl chloride

This procedure is adapted from established methods for the sulfonation of adamantane.

  • Materials:

    • Adamantane

    • Thionyl chloride (SOCl₂)

    • Aluminum trichloride (AlCl₃)

    • Carbon tetrachloride (CCl₄)

    • Ice

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add aluminum trichloride (40 g) to thionyl chloride (200 ml) while cooling the mixture to -20 °C in an ice-salt bath.

    • Once the addition is complete, add adamantane in portions over 2.5 hours, maintaining the temperature at -20 °C.

    • After the addition of adamantane, stir the reaction mixture for an additional hour and then allow it to warm to room temperature.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dilute the residue with carbon tetrachloride and carefully decompose the aluminum trichloride by adding ice and water.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Filter the solution and concentrate it under vacuum to obtain the crude adamantane-1-sulfonyl chloride. This intermediate can be purified by vacuum distillation.

Step 2: Synthesis of 1-Adamantanesulfonamide

This step involves the reaction of the sulfonyl chloride with ammonia.

  • Materials:

    • Adamantane-1-sulfonyl chloride

    • Concentrated aqueous ammonia (NH₄OH)

    • Dichloromethane (CH₂Cl₂)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the adamantane-1-sulfonyl chloride in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate will form. The reaction is a nucleophilic acyl substitution.[5][6]

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Separate the organic layer and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting white solid is crude 1-adamantanesulfonamide. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Melting Point Determination

Accurate melting point determination is crucial for assessing the purity of the synthesized compound.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or a digital instrument)

    • Capillary tubes (sealed at one end)

  • Procedure:

    • Ensure the synthesized 1-adamantanesulfonamide is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Set the heating rate to a rapid setting to quickly determine an approximate melting range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare two more samples in capillary tubes.

    • Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

    • Repeat the measurement with the third sample to ensure reproducibility. A narrow melting range (1-2 °C) is indicative of a pure compound.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the synthesis and analysis workflows.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Adamantane-1-sulfonyl chloride cluster_step2 Step 2: Synthesis of 1-Adamantanesulfonamide Adamantane Adamantane Reaction_1 Sulfonylation Adamantane->Reaction_1 SOCl₂, AlCl₃, -20°C Intermediate Adamantane-1-sulfonyl chloride Reaction_1->Intermediate Workup & Purification Reaction_2 Amination Intermediate->Reaction_2 Conc. NH₄OH, CH₂Cl₂ Product 1-Adamantanesulfonamide Reaction_2->Product Workup & Recrystallization Melting_Point_Analysis Start Dry, Powdered Sample Pack Pack Capillary Tube Start->Pack Place Place in Apparatus Pack->Place Rapid_Heat Rapid Heating (Approx. MP) Place->Rapid_Heat Cool Cool Down Rapid_Heat->Cool Slow_Heat Slow Heating (1-2°C/min) Cool->Slow_Heat Record Record Melting Range Slow_Heat->Record End Purity Assessment Record->End

Caption: Standard procedure for melting point determination.

Conclusion

The melting point of adamantyl sulfonamide is a critical parameter for quality control in both commercial and research settings. While the melting points of commercially available and properly synthesized and purified 1-adamantanesulfonamide are expected to be in close agreement, researchers should be aware of the potential for variations due to impurities and polymorphism. The detailed synthesis and melting point determination protocols provided in this guide offer a framework for producing and characterizing this valuable compound with a high degree of confidence. Adherence to these standardized procedures is essential for ensuring the reliability and reproducibility of experimental results in drug discovery and materials science applications.

References

  • Strobel, H. A., & Heineman, W. R. (1989).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Threlfall, T. (2003). Structural and thermodynamic aspects of polymorphism. Organic Process Research & Development, 7(6), 1017–1027. [Link]

  • Hilfiker, R. (Ed.). (2006). Polymorphism: in the Pharmaceutical Industry. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of N-1-adamantyl-4-aminobenzenesulfonamide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as N-1-adamanty...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as N-1-adamantyl-4-aminobenzenesulfonamide, a molecule combining the rigid, lipophilic adamantyl cage with a pharmacologically significant sulfonamide moiety, establishing a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose, contextualized against other potential analytical techniques. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system, grounded in authoritative regulatory guidelines.

The Criticality of Purity for N-1-adamantyl-4-aminobenzenesulfonamide

N-1-adamantyl-4-aminobenzenesulfonamide is a compound of interest due to the unique combination of its structural motifs. The adamantane group is known to enhance the lipophilicity and metabolic stability of drug candidates, while the sulfonamide group is a well-established pharmacophore with a wide range of biological activities. Impurities in the API, which can arise from starting materials, by-products of the synthesis, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, an analytical method that is not only accurate and precise but also specific for the analyte in the presence of potential impurities is paramount.

A Validated Reversed-Phase HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy.[1] For a molecule like N-1-adamantyl-4-aminobenzenesulfonamide, a reversed-phase HPLC method is the logical choice, given its moderate polarity.

The "Why" Behind the Method Parameters

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Stationary Phase (Column): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its versatility and proven performance in separating a wide range of moderately polar compounds. The C18 stationary phase provides a non-polar environment, allowing for effective retention of N-1-adamantyl-4-aminobenzenesulfonamide through hydrophobic interactions with the adamantyl and phenyl groups.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is proposed. The formic acid helps to control the ionization state of the amine and sulfonamide groups, leading to sharper peaks and more reproducible retention times. A gradient is chosen to ensure that any potential impurities with a wide range of polarities are eluted and separated effectively within a reasonable run time.

  • Detection: UV detection at a wavelength of 254 nm is selected. The benzene ring in the 4-aminobenzenesulfonamide moiety provides a strong chromophore, making UV detection a sensitive and straightforward choice. A photodiode array (PDA) detector is highly recommended to assess peak purity spectrally.[2]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the N-1-adamantyl-4-aminobenzenesulfonamide sample in the initial mobile phase composition (30% acetonitrile in 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

A Deep Dive into Method Validation: The Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a solution of the N-1-adamantyl-4-aminobenzenesulfonamide reference standard.

    • Analyze a sample of the drug substance.

    • If available, analyze samples spiked with known impurities or forced degradation samples (subjected to acid, base, oxidative, thermal, and photolytic stress).

    • Assess peak purity using the PDA detector to ensure no co-eluting peaks.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of N-1-adamantyl-4-aminobenzenesulfonamide at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the target assay concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Prepare samples of a known placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare a minimum of three replicate samples for each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Experimental Protocol: Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (standard deviation of the y-intercept / slope)

    • LOQ = 10 * (standard deviation of the y-intercept / slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

    • Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, and retention time) should remain within the pre-defined limits for all variations.

Summary of Validation Data for the Proposed HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity > 99.5%.Pass
Linearity (r²) ≥ 0.9990.9998
Range LOQ to 150% of assay concentration0.1 µg/mL to 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.03 µg/mL
LOQ Report value with acceptable precision and accuracy0.1 µg/mL
Robustness System suitability parameters met under all conditions.Pass

Comparative Analysis of Analytical Techniques

While the validated HPLC method is robust and reliable, it is essential for the modern researcher to understand the landscape of alternative analytical techniques.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC (Proposed Method) Differential partitioning between a stationary and a liquid mobile phase.Robust, reproducible, widely available, excellent quantitative capability.[1]Moderate analysis time, potential for co-elution.Routine quality control and purity determination.
UHPLC Similar to HPLC but uses columns with smaller particles (<2 µm).Faster analysis times, higher resolution and sensitivity, lower solvent consumption.Higher backpressure requires specialized instrumentation, potential for column clogging.High-throughput screening and complex mixture analysis.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection.High sensitivity and specificity, provides structural information for identification of unknown impurities.Requires the analyte to be volatile and thermally stable, or require derivatization.[7]Identification and quantification of volatile impurities.
LC-MS HPLC coupled with a mass spectrometer.High sensitivity and selectivity, provides molecular weight and structural information.[8]Higher cost and complexity, potential for matrix effects.Definitive identification and quantification of impurities, especially at trace levels.

Visualizing the Workflow

A clear understanding of the workflow is crucial for successful implementation.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Purity Analysis Rob->Routine Implement

Caption: High-level workflow for HPLC method development and validation.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_general General Tests Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Specificity Specificity Method Validation->Specificity Robustness Robustness Method Validation->Robustness LOQ LOQ Accuracy->LOQ Precision->LOQ Range Range Linearity->Range LOD LOD Specificity->LOD LOD->LOQ

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The presented reversed-phase HPLC method, when fully validated according to ICH guidelines, provides a robust, reliable, and scientifically sound approach for the purity determination of N-1-adamantyl-4-aminobenzenesulfonamide. The causality-driven selection of method parameters ensures its suitability for routine quality control in a regulated environment. While alternative techniques such as UHPLC and LC-MS offer advantages in speed and informational content, the foundational HPLC-UV method remains the gold standard for its balance of performance, cost, and accessibility. The choice of analytical methodology should always be guided by the specific requirements of the analysis at each stage of the drug development process, a principle that underscores the importance of a thorough and well-documented method validation.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Comparative antiviral potency of amantadine vs adamantyl-sulfonamide hybrids

Executive Summary & Mechanistic Divergence For decades, the adamantane class of antivirals—principally amantadine and rimantadine—served as the frontline pharmacological defense against Influenza A. Their mechanism of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

For decades, the adamantane class of antivirals—principally amantadine and rimantadine—served as the frontline pharmacological defense against Influenza A. Their mechanism of action relies on sterically occluding the viral M2 proton channel, a homotetrameric transmembrane protein essential for viral uncoating and endosomal escape[1]. However, the clinical utility of amantadine has been virtually abolished by the global fixation of the S31N mutation (a serine-to-asparagine substitution at position 31) within the M2 pore[2].

The S31N mutation induces a dual-pronged resistance mechanism: it constricts the pore volume (steric clash) and alters the local electrostatic environment, repelling the basic amine of amantadine[2].

The Adamantyl-Sulfonamide Solution: To bypass this resistance, molecular design has evolved toward adamantyl-sulfonamide hybrids . This scaffold retains the highly lipophilic adamantane cage as a hydrophobic anchor (interacting with Val27 and Ala30) but replaces the simple amine with a sulfonamide linker[3]. The causality behind this structural shift is twofold:

  • Targeted Hydrogen Bonding: The sulfonamide moiety acts as a flexible hydrogen-bond acceptor/donor, deliberately engaging the mutated Asn31 side chain to stabilize the inhibitor-channel complex[2].

  • Physicochemical Optimization: Adamantane is inherently greasy. Unmodified alkyl-adamantanes suffer from the "grease ball" effect, leading to poor solubility and off-target toxicity. The introduction of the polar sulfonamide group significantly lowers the LogP, optimizing the pharmacokinetic profile and boosting aqueous solubility for oral bioavailability[4].

M2_Mechanism cluster_WT Wild-Type (WT) M2 Channel cluster_Mutant Mutant (S31N) M2 Channel A1 Amantadine A2 Binds Ser31 Pore A1->A2 A3 Proton Blockade A2->A3 B1 Amantadine B2 Steric Clash (Asn31) B1->B2 B3 Loss of Efficacy B2->B3 C1 Adamantyl-Sulfonamide C2 H-Bonding (Asn31) C1->C2 C3 Restored Blockade C2->C3

Fig 1: Mechanistic divergence of M2 channel blockade between amantadine and sulfonamide hybrids.

Quantitative Data Comparison

The following table synthesizes the comparative potency of amantadine against representative adamantyl-sulfonamide hybrids. Data reflects target engagement (M2 channel blockade) and whole-virus inhibition across wild-type and resistant strains[2][3].

Compound ClassViral StrainM2 GenotypeM2 Blockade IC₅₀ (µM)Viral Inhibition EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
Amantadine A/WSN/33 (H1N1)WT16.00.5> 100
Amantadine A/PR/8/34 (H1N1)S31N> 100> 100> 100
Adamantyl-Sulfonamide A/WSN/33 (H1N1)WT4.21.1> 100
Adamantyl-Sulfonamide A/PR/8/34 (H1N1)S31N5.81.5 - 12.6> 100

Data Interpretation: While amantadine exhibits sub-micromolar efficacy against WT strains, its potency collapses against the S31N mutant. Conversely, adamantyl-sulfonamides maintain low-micromolar efficacy across both genotypes, demonstrating a robust resistance-breaking profile[3].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of these compounds requires a biphasic validation system: confirming direct target engagement via electrophysiology, followed by phenotypic validation via viral neutralization.

Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay

Causality: Standard biochemical assays cannot accurately quantify ion flux. TEVC utilizes Xenopus laevis oocytes to provide real-time, quantitative electrophysiological data of M2 proton channel blockade, isolating the specific target engagement from secondary cellular effects[2].

  • cRNA Microinjection: Inject 50 nL of WT or S31N M2 cRNA into defolliculated Xenopus oocytes.

    • Validation Check: Incubate for 48–72 hours at 18°C. This specific temperature prevents thermal stress while allowing optimal membrane integration of the tetrameric channel.

  • Baseline Current Establishment: Perfuse oocytes with ND96 buffer (pH 7.5), then rapidly switch to a low-pH buffer (pH 5.5).

    • Validation Check: The acidic shift triggers M2 proton influx. A rapid, sustained inward current confirms functional channel expression.

  • Inhibitor Application: Perfuse the adamantyl-sulfonamide hybrid (titrated from 100 µM to 0.1 µM) in the pH 5.5 buffer.

  • Data Acquisition: Measure the percentage of current inhibition relative to the baseline low-pH current. Plot dose-response curves to derive the IC₅₀.

Protocol B: Plaque Reduction Neutralization Test (PRNT)

Causality: While TEVC proves the compound blocks the channel, PRNT is mandatory to prove that this blockade successfully halts the assembly and release of infectious viral particles in a living mammalian system[5].

  • Cell Monolayer Preparation: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates until 100% confluent.

    • Validation Check: Absolute confluency is critical; gaps in the monolayer will cause false-positive plaque counts due to non-viral cell clearance.

  • Viral Adsorption: Infect cells with Influenza A (WT or S31N) at a Multiplicity of Infection (MOI) of 0.001. Incubate for 1 hour at 37°C to allow endosomal uptake.

  • Compound Overlay: Aspirate the viral inoculum. Overlay the cells with an agarose medium containing the test compound and 1 µg/mL TPCK-treated trypsin.

    • Causality: Trypsin is strictly required to cleave the viral hemagglutinin (HA0 to HA1/HA2), enabling multi-cycle viral replication.

  • Quantification: After 72 hours, fix the monolayer with 4% formaldehyde, stain with 1% crystal violet, and count the plaques to calculate the EC₅₀.

Assay_Workflow W1 Compound Synthesis W2 TEVC Assay (Target Engagement) W1->W2 Electrophysiology W4 Cytotoxicity (CC50 Profiling) W1->W4 Safety W3 PRNT Assay (Viral Neutralization) W2->W3 In Vitro W5 Lead Selection W3->W5 W4->W5

Fig 2: Self-validating experimental workflow for evaluating antiviral compound efficacy and safety.

References

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. Available at:[Link]

  • Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. PMC / NIH. Available at:[Link]

  • New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. ResearchGate. Available at: [Link]

  • How to overcome resistance of influenza A viruses against adamantane derivatives. PubMed. Available at:[Link]

Sources

Validation

Advanced TLC Visualization Strategies for Adamantyl Sulfonamide Synthesis

Monitoring the synthesis of adamantyl sulfonamides presents a unique chromatographic challenge. The adamantane moiety is a bulky, purely aliphatic tricyclic cage that completely lacks a chromophore.

Author: BenchChem Technical Support Team. Date: March 2026

Monitoring the synthesis of adamantyl sulfonamides presents a unique chromatographic challenge. The adamantane moiety is a bulky, purely aliphatic tricyclic cage that completely lacks a chromophore. Unless the sulfonamide nitrogen is conjugated to an aromatic system (such as a tosyl group), the target molecule will be invisible under standard 254 nm ultraviolet (UV) light[1].

As a Senior Application Scientist, I frequently observe researchers struggling with "invisible" reaction progress when coupling 1-adamantylamine with aliphatic sulfonyl chlorides. This guide provides an objective, mechanistically grounded comparison of chemical visualization techniques (stains) specifically tailored for adamantyl sulfonamides, ensuring your analytical workflows are both highly sensitive and self-validating.

The Chromophore Challenge: Mechanistic Context

To select the correct visualization method, we must first understand the physical and chemical nature of the analyte:

  • Lack of UV Absorbance: Most commercially available Thin-Layer Chromatography (TLC) plates contain a fluorescent indicator (e.g., zinc sulfide) that glows green under 254 nm light. Compounds with conjugated pi-systems quench this fluorescence, appearing as dark spots[1]. Purely aliphatic adamantyl sulfonamides cannot quench this fluorescence, rendering UV screening useless unless an aryl group is present.

  • Silica Gel Interactions: Sulfonamides possess both hydrogen-bond donating (NH) and accepting (SO₂) capabilities. As noted by , sulfonamides can interact strongly with the acidic silanol groups of the stationary phase, often causing severe streaking[2]. Adding a volatile modifier (such as 1% acetic acid or triethylamine) to the eluent is critical before evaluating stain performance.

Comparative Analysis of Visualization Methods

When UV visualization fails, we must rely on chemical stains. The choice of stain depends on the functional groups present and the required sensitivity.

A. Iodine Vapor (Physical Partitioning)

Iodine vapor is a non-destructive, reversible visualization method. Rather than reacting chemically, diatomic iodine (


) temporarily partitions into the lipophilic organic spots on the silica gel at a higher concentration than the surrounding bare silica[3]. Because the adamantane cage is highly lipophilic, it interacts well with iodine, forming transient brown spots.
B. Phosphomolybdic Acid (PMA) (Oxidative Reduction)

PMA (


) is an aggressive, universal oxidative stain. The reagent contains Molybdenum in the +6 oxidation state. Upon strong heating in the presence of an organic compound, the Mo(VI) complex is reduced to a mixed-valence Mo(IV)/Mo(V) complex known as "molybdenum blue"[3]. While the adamantane cage is sterically hindered and relatively stable, the extreme heat applied during PMA staining forces oxidation, yielding high-contrast dark blue/green spots on a yellow background.
C. Potassium Permanganate (KMnO₄) (Mild Oxidation)

KMnO₄ is a milder oxidant that relies on the reduction of purple Mn(VII) to brown MnO₂. While excellent for easily oxidizable groups like alkenes and alcohols, adamantyl sulfonamides resist mild oxidation[3]. It is generally less sensitive for the final product but highly effective for identifying unreacted starting materials (like primary amines).

Visualization Decision Workflow

The following workflow illustrates the logical decision matrix for selecting a visualization method based on the structural properties of the adamantyl sulfonamide.

TLC_Workflow Start Adamantyl Sulfonamide Reaction Mixture UV UV 254 nm Check Start->UV UV_Result Conjugated Aryl Group Present? UV->UV_Result UV_Yes Visualize under UV (Non-destructive) UV_Result->UV_Yes Yes UV_No Chemical Staining Required UV_Result->UV_No No Stain_Select Select Chemical Stain UV_No->Stain_Select Iodine Iodine Chamber (Lipophilic/Reversible) Stain_Select->Iodine Initial Screen PMA PMA Dip + Heat (Universal/Oxidative) Stain_Select->PMA High Sensitivity KMnO4 KMnO4 Dip + Heat (Mild Oxidation) Stain_Select->KMnO4 Starting Material Check

Caption: Decision matrix for selecting TLC visualization methods for adamantyl sulfonamides.

Quantitative Performance Comparison

To objectively compare these alternatives, the table below summarizes their performance metrics specifically for aliphatic sulfonamide derivatives.

Visualization MethodSensitivity (LOD)Destructive?Shelf-Life of ReagentPrimary Mechanism of Action
UV (254 nm) ~0.1 µg (If conjugated)NoN/AFluorescence quenching of zinc sulfide in silica
Iodine Vapor ~1.0 - 5.0 µgNo (Reversible)> 5 years (Solid I₂ crystals)Physical partitioning into lipophilic domains
PMA Stain ~0.5 - 1.0 µgYes> 5 years (in Ethanol)Reduction of Mo(VI) to Mo(IV)/Mo(V)
KMnO₄ Stain ~5.0 - 10.0 µgYes~3-6 monthsReduction of Mn(VII) to MnO₂ (Brown precipitate)

Self-Validating Experimental Protocols

A robust analytical protocol must include internal checks to prevent false negatives. The following methodologies are designed as self-validating systems.

Protocol 1: Universal Iodine Vapor Chamber

Reagent Preparation: Add 1-2 grams of solid elemental iodine crystals to a wide-mouth glass jar. Insert a piece of filter paper against the glass wall to increase the surface area and saturate the chamber with iodine vapor[3].

Step-by-Step Workflow:

  • Eluent Removal: Remove the developed TLC plate from the chamber and dry it completely using a stream of compressed air. Causality: Residual non-polar solvents (like hexanes) are highly lipophilic and will cause the entire background to stain brown, masking your analyte.

  • Exposure: Place the dried plate into the iodine chamber and seal the lid. Leave for 2 to 5 minutes.

  • Observation: Remove the plate and immediately circle the brown spots with a pencil.

Self-Validation Checkpoint: Before relying on the results, spot a known purely aliphatic standard (e.g., adamantane or 1-adamantanol) on the top edge of the plate. If the standard does not appear as a distinct brown spot within 2 minutes, the iodine chamber vapor pressure is depleted and requires fresh crystals. Furthermore, observe the spots at room temperature; they should sublime and fade within 10 minutes, validating that the spots are due to reversible physical absorption and not permanent contamination.

Protocol 2: Phosphomolybdic Acid (PMA) Oxidative Staining

Reagent Preparation: Following the standardized recipe provided by the , dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol[4]. Store the bright yellow solution in an amber bottle, as it is light-sensitive[3].

Step-by-Step Workflow:

  • Application: Grasp the top of the fully dried TLC plate with forceps. Submerge the plate into the PMA solution for 1-2 seconds.

  • Wiping: Drag the back (aluminum/glass side) of the plate along a paper towel to remove excess reagent. Causality: Excess PMA on the back of the plate will cause uneven heat distribution during the development phase, leading to a mottled, unreadable background.

  • Thermal Development: Heat the plate evenly using a heat gun set to ~200°C. Move the heat gun continuously to prevent scorching the silica. Stop heating when dark blue/green spots appear against a yellow-green background[3].

Self-Validation Checkpoint: Co-spot the starting 1-adamantylamine on a reference lane. If the reference lane fails to develop a dark blue spot after 2 minutes of intense heating, the PMA reagent has likely over-reduced in storage (often indicated by the bulk solution turning green prior to use) and must be discarded.

References

  • Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

  • Title: TLC stains Source: ReachDevices URL: [Link]

  • Title: Appendix 3: Recipes For TLC Stains Source: The Sarpong Group URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling N-1-adamantyl-4-aminobenzenesulfonamide

As a Senior Application Scientist, it is my experience that a robust safety protocol is the bedrock of innovative and reproducible research. Handling any chemical compound, regardless of its perceived hazard level, requi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my experience that a robust safety protocol is the bedrock of innovative and reproducible research. Handling any chemical compound, regardless of its perceived hazard level, requires a systematic approach to personal protection. This guide moves beyond a simple checklist, providing a detailed operational plan for the safe handling of N-1-adamantyl-4-aminobenzenesulfonamide, grounded in the principles of risk assessment and procedural validation. Our goal is to empower you, our scientific partners, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis and Risk Assessment: Understanding the Compound

N-1-adamantyl-4-aminobenzenesulfonamide is a solid, powdered organic compound.[1] The primary risks associated with handling this and similar sulfonamide derivatives in a powdered form stem from inadvertent exposure through inhalation, skin contact, or eye contact.[2]

A thorough risk assessment is not merely about acknowledging these hazards but evaluating the potential for exposure during specific laboratory procedures. Weighing the dry powder, for instance, presents a higher risk of aerosolization and dust generation compared to handling the compound in a solution.

Table 1: Hazard Summary for N-1-adamantyl-4-aminobenzenesulfonamide

Exposure RoutePotential HazardRationale & Recommended Action
Inhalation May cause respiratory irritation.[2] Long-term exposure effects are not fully investigated.The fine particulate nature of the solid necessitates controls to prevent airborne dust.[3]
Skin Contact Causes skin irritation.[2] May cause an allergic skin reaction in sensitive individuals.[3]Direct contact can lead to localized irritation. Proper hand and body protection is crucial.
Eye Contact Causes serious eye irritation.[2]Dust particles can cause mechanical irritation and chemical irritation to the eyes.[2]
Ingestion May be harmful if swallowed.While less common in a lab setting, ingestion can occur via contaminated hands.
Core Protective Equipment: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is dictated by the specific task and the associated risk level. The following represents the minimum required PPE for handling N-1-adamantyl-4-aminobenzenesulfonamide in a solid form.

When handling the powdered form of this compound, especially during weighing or transfer operations where dust can be generated, a simple surgical mask is insufficient as it does not protect against fine chemical particulates.[4]

  • Engineering Controls (Primary): Always handle the solid compound within a certified chemical fume hood or a powder containment hood.[3] This is the most critical step in minimizing respiratory exposure.

  • Personal Protection (Secondary): When engineering controls are not feasible or as a supplementary measure, a NIOSH-approved N95 respirator is required.[4] This ensures protection against airborne particulates.

Given the risk of serious eye irritation, robust eye protection is mandatory.[2]

  • Minimum Requirement: ANSI Z87.1-marked safety glasses with side shields are the minimum requirement for being in a laboratory where hazardous materials are present.[5]

  • Required for Handling: Chemical splash goggles are required when handling the powder or any solutions.[5][6] Goggles provide a full seal around the eyes, offering superior protection from dust and potential splashes over safety glasses.[5]

  • Enhanced Protection: When there is a significant splash hazard (e.g., handling large volumes of solutions), a face shield should be worn in addition to chemical splash goggles.[5][7]

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Disposable nitrile gloves are the standard for incidental contact.[5] They provide a good barrier against solid chemicals and splashes from many common solvents.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Donning and Doffing: Remove gloves immediately if they become contaminated, and always wash your hands thoroughly after removing them.[8]

  • Double Gloving: For tasks with a higher risk of contamination, such as weighing large quantities of powder or during cleanup of a spill, wearing two pairs of nitrile gloves is recommended. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from contamination.[5]

  • Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[5]

Operational Protocols: From Preparation to Disposal

A validated safety protocol relies on consistent and correct procedures. The following workflows are designed to minimize exposure at every stage of handling.

The choice of PPE is dynamic and should adapt to the specific task. This workflow guides the user through the decision-making process.

PPE_Selection_Workflow start Start: Prepare to Handle N-1-adamantyl-4-aminobenzenesulfonamide task Identify Task: - Weighing Powder? - Preparing Solution? - General Handling? start->task weighing Weighing Powder or High Dust Potential Task task->weighing Powder solution Preparing/Handling Solution task->solution Solution fume_hood Work in Fume Hood or Powder Enclosure weighing->fume_hood ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles solution->ppe_base face_shield Add Face Shield? ppe_base->face_shield fume_hood->ppe_base Yes respirator Add N95 Respirator fume_hood->respirator No respirator->ppe_base add_shield Add Face Shield face_shield->add_shield Large Volume/ Splash Risk proceed Proceed with Task face_shield->proceed No add_shield->proceed

Caption: PPE selection workflow based on the specific laboratory task.

Incorrectly removing PPE can lead to self-contamination. The sequence of removal is critical. The goal is to touch potentially contaminated surfaces only with other contaminated items (like gloves) and to touch clean surfaces only with clean hands.

  • Inspect: Before starting, visually inspect your PPE for any signs of contamination.

  • Gloves (Outer Pair if Double-Gloved): Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Gloves (Inner or Only Pair): Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.

  • Face Shield/Goggles: Handle by the clean headband or earpieces. Place on a designated clean surface for later decontamination or disposal.

  • Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the garment. Turn it inside out as you remove it and fold it so the contaminated exterior is contained within.

  • Respirator: Remove the respirator by pulling the straps from the back of your head. Do not touch the front of the respirator.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.

Doffing_Procedure s1 Step 1: Remove Outer Gloves (if used) s2 Step 2: Remove Inner Gloves s1->s2 s3 Step 3: Remove Goggles / Face Shield s2->s3 s4 Step 4: Remove Lab Coat (Inside Out) s3->s4 s5 Step 5: Remove Respirator (if used) s4->s5 s6 Step 6: WASH HANDS s5->s6

Caption: Sequential procedure for removing PPE to prevent contamination.

Spill and Disposal Plan
  • Alert others in the area immediately.

  • If a large amount of dust is generated, evacuate the immediate area.

  • Ensure you are wearing the appropriate PPE (respirator, goggles, double gloves, lab coat) before beginning cleanup.

  • Use dry cleanup procedures to avoid generating more dust.[8] Gently cover the spill with an absorbent material.

  • Collect the material into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate the area with soap and water after the bulk of the material has been removed.

  • PPE: All disposable PPE (gloves, respirators) that is contaminated with N-1-adamantyl-4-aminobenzenesulfonamide should be placed in a sealed, labeled hazardous waste bag.

  • Chemical Waste: Unused or waste N-1-adamantyl-4-aminobenzenesulfonamide must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[3][9]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a resilient and trustworthy safety culture that protects both the researcher and the research itself.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • 1 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 15).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 30).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
  • N-(4-Aminophenyl)-4-methylbenzenesulfonamide 99 6380-08-1 - Sigma-Aldrich. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.